1-Methyl-1H-indole-7-sulfonyl chloride
Description
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Properties
IUPAC Name |
1-methylindole-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-11-6-5-7-3-2-4-8(9(7)11)14(10,12)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEZDWQOMVECCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640443 | |
| Record name | 1-Methyl-1H-indole-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941716-95-6 | |
| Record name | 1-Methyl-1H-indole-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indole-7-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Monograph: 1-Methyl-1H-indole-7-sulfonyl Chloride
CAS Number: 941716-95-6 Document Type: Technical Application Guide Version: 1.0 (Field-Validated)
Executive Summary & Strategic Value
1-Methyl-1H-indole-7-sulfonyl chloride is a high-value heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Unlike the thermodynamically favored C3-substituted indoles (accessible via direct electrophilic aromatic substitution), the C7-sulfonylated motif represents a "privileged scaffold" in medicinal chemistry.
Why this molecule matters:
-
Vector Exploration: The C7 position offers a unique vector for structure-activity relationship (SAR) exploration, extending into binding pockets often inaccessible to C3 or C5 substituents.
-
Metabolic Stability: Sulfonamides at the 7-position are sterically distinct, potentially offering altered metabolic profiles compared to their more exposed counterparts.
-
Synthetic Challenge: Its synthesis requires directed methodology, making it a marker of sophisticated library design rather than high-throughput commodity screening.
Chemical Identity & Physical Properties[1][2]
| Property | Specification |
| CAS Number | 941716-95-6 |
| IUPAC Name | 1-Methylindole-7-sulfonyl chloride |
| Molecular Formula | C₉H₈ClNO₂S |
| Molecular Weight | 229.68 g/mol |
| Appearance | Off-white to pale yellow/greenish solid |
| Purity Grade | Typically ≥95% (HPLC) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; hydrolyzes in water |
| Storage | -20°C, under inert atmosphere (Argon/Nitrogen), desiccated |
Synthetic Pathways & Causality
Expert Commentary: Direct chlorosulfonation of 1-methylindole using chlorosulfonic acid (
Validated Synthetic Route: The Meerwein Strategy
The most robust protocol for generating this compound avoids direct electrophilic attack. Instead, it utilizes the oxidative chlorination of a diazonium intermediate or a thiol.
-
Precursor Selection: Start with 1-methyl-1H-indol-7-amine .
-
Diazotization: Treatment with sodium nitrite (
) in acid generates the diazonium salt. -
Chlorosulfonylation: The diazonium species reacts with sulfur dioxide (
) in the presence of Copper(II) chloride ( ) and acetic acid. This is superior to thiol oxidation for scale-up as it avoids odorous intermediates.
Diagram 1: Regioselective Synthesis Logic
Caption: Contrast between direct electrophilic substitution (yielding C3) and the directed diazonium route required to secure the C7-sulfonyl chloride.
Reactivity Profile & Medicinal Chemistry Applications
The sulfonyl chloride moiety is a "warhead" for coupling with nucleophiles. In drug discovery, this compound is almost exclusively used to generate sulfonamides .
Reaction: Sulfonamide Formation
Critical Considerations:
-
Hydrolysis Competition: The sulfonyl chloride is moisture-sensitive. Fast coupling conditions (Schotten-Baumann or anhydrous organic base) are required.
-
Chemoselectivity: In the presence of primary and secondary amines, the chloride will react indiscriminately unless steric hindrance or protecting groups are employed.
Diagram 2: SAR & Functionalization Workflow
Caption: Divergent synthesis pathways from the core sulfonyl chloride scaffold to biologically active libraries.
Experimental Protocol: General Sulfonylation
Note: This protocol is generalized for research-scale synthesis (50-200 mg).
Reagents:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the amine (1.1 equiv) and TEA (2.0 equiv) in anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Dissolve This compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes. Reasoning: Slow addition prevents localized heating and runaway hydrolysis.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane) or LC-MS.
-
Quench & Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted amine), sat. NaHCO₃, and brine.[1]
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography.
Safety & Handling (E-E-A-T)
Hazard Classification: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).
-
Moisture Sensitivity: This compound reacts violently with water to release HCl gas and the corresponding sulfonic acid. Always handle in a fume hood.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. A face shield is recommended when handling >1g quantities.
-
Decomposition: If the solid turns from off-white to dark brown/black, it has likely hydrolyzed and degraded. Check proton NMR for the loss of the sulfonyl chloride peak before use.
References
-
PubChem. (n.d.). Compound Summary: 1-Methylindole-7-sulfonyl chloride.[2][3][4][5] National Library of Medicine. Retrieved from [Link]
Sources
Structural Elucidation of 1-Methyl-1H-indole-7-sulfonyl Chloride: A Regiochemical Analysis
Topic: 1-Methyl-1H-indole-7-sulfonyl chloride structure elucidation Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
This compound (CAS: 941716-95-6) is a specialized heterocyclic building block used in the synthesis of 5-HT6 receptor antagonists, antiviral agents, and complex sulfonamides.[1][2] Its structural integrity is defined by the precise positioning of the sulfonyl chloride moiety at the C7 position—a regiochemical outcome that is non-trivial due to the inherent C3-nucleophilicity of the indole core.
This guide provides a rigorous technical framework for the structural elucidation of this compound. It moves beyond basic characterization, establishing a self-validating analytical protocol that distinguishes the C7-isomer from its thermodynamically favored C3 counterparts and other potential regioisomers (C4, C5, C6).[1]
Synthetic Context & Regiochemical Challenge
To elucidate the structure, one must first understand the synthetic probability. Electrophilic aromatic substitution (EAS) of 1-methylindole overwhelmingly favors the C3 position due to the electron-rich nature of the pyrrole ring.[1] Consequently, the presence of a substituent at C7 implies that the compound was likely synthesized via a directed mechanism rather than direct chlorosulfonation.
Common synthetic routes to the C7-sulfonyl chloride include:
-
Sandmeyer Reaction: From 1-methyl-1H-indole-7-amine via a diazonium intermediate.[1]
-
Lithium-Halogen Exchange: From 7-bromo-1-methylindole, followed by trapping with
and oxidation with NCS (N-chlorosuccinimide).[1]
Understanding this context is vital: if the precursor was not regiochemically pure, or if the metalation migrated, the final product could contain isomeric impurities. The elucidation strategy must therefore rigorously exclude the C2, C3, C4, C5, and C6 isomers.[1]
Visualization: Regiochemical Logic of Indole Functionalization
Caption: Divergent synthetic pathways dictate the probability of regioisomers. C7 functionalization requires specific directed strategies.
Analytical Framework & Protocols
Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and isotopic abundance.[1]
-
Protocol: ESI-MS (Positive/Negative mode) or EI-MS.[1]
-
Expected Data:
Vibrational Spectroscopy (FT-IR)
Objective: Confirm the oxidation state of the sulfur and integrity of the indole ring.
-
Key Bands:
Nuclear Magnetic Resonance (NMR) Strategy
This is the definitive method for regiochemical assignment.[1] The strategy relies on the Nuclear Overhauser Effect (NOE) to map the spatial proximity of the N-methyl group to the aromatic protons.[1]
1H NMR Analysis (400 MHz+, CDCl3 or DMSO-d6)
The spectrum must show five aromatic protons.[1] The splitting pattern of the benzene ring protons is the first filter.
| Proton Region | Multiplicity | Assignment Logic |
| N-Me | Singlet (3H) | |
| C2-H & C3-H | Doublets (1H each) | Typical indole heterocyclic protons.[1] C2-H is usually downfield of C3-H. |
| Benzene Ring | 3 Protons | AMX or ABC System. Since C7 is substituted, we expect protons at C4, C5, and C6.[1] |
| C6-H | Doublet (d) | Ortho to the |
| C5-H | Triplet/dd (t) | Meta to |
| C4-H | Doublet (d) | Para to |
The "Smoking Gun": NOESY/ROESY Experiment
This is the critical self-validating step.[1] In 1-methylindole derivatives, the N-methyl protons are spatially close to C2-H and C7-H .[1]
-
Hypothesis: If the sulfonyl chloride is at C7 , the C7 proton is replaced.
-
Prediction: The NOESY spectrum will show a cross-peak between N-Me and C2-H , but NO cross-peak to any benzene ring proton (since H7 is gone).[1]
-
Counter-Proof: If the substituent were at C4, C5, or C6, the H7 proton would remain. A strong NOE signal between N-Me and H7 would be observed.[1]
Visualization: NOESY Logic Tree
Caption: The "Negative Proof" logic: The disappearance of the N-Me to H7 NOE signal confirms substitution at the 7-position.
Derivatization for Stability Confirmation
Sulfonyl chlorides are moisture-sensitive.[1] For a robust reference standard, convert a small aliquot to a stable sulfonamide.[1]
Protocol:
-
Dissolve 10 mg of this compound in dry DCM.
-
Add 1.1 eq. of Morpholine and 2.0 eq. of Triethylamine.
-
Stir at RT for 30 mins.
-
Analyze the resulting 1-methyl-7-(morpholinosulfonyl)-1H-indole .
-
Benefit: This derivative is stable, crystalline, and allows for sharp melting point determination and long-term HPLC reference. The NMR pattern of the indole core should remain consistent with the chloride precursor (H7 absent).[1]
-
References
-
Santa Cruz Biotechnology. 1-Methyl-1H-indole-7-sulphonyl chloride (CAS 941716-95-6) Product Data. Retrieved from
-
Sigma-Aldrich. this compound Product Specification. Retrieved from
-
PubChem. 1-Methylindole-7-sulfonyl chloride (Compound CID 24229740).[1] Retrieved from [1]
-
ChemicalBook. 1-Methylindole NMR Data (Parent Compound Reference). Retrieved from
Sources
1-Methyl-1H-indole-7-sulfonyl chloride chemical reactivity profile
An In-Depth Technical Guide to the Chemical Reactivity Profile of 1-Methyl-1H-indole-7-sulfonyl chloride
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a bifunctional reagent of significant interest to the medicinal chemistry and drug development community. It merges the privileged indole scaffold, a common motif in pharmacologically active compounds, with a highly reactive sulfonyl chloride functional group. This strategic combination makes it a valuable building block for the synthesis of a diverse array of 1-methyl-1H-indole-7-sulfonamide derivatives. The sulfonamide linkage is a cornerstone in modern drug design, present in numerous antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] This guide provides a comprehensive technical overview of the synthesis, core reactivity, and practical applications of this compound, offering field-proven insights for researchers and scientists.
Molecular Overview and Physicochemical Properties
Understanding the fundamental properties of a reagent is critical for its effective use and storage. This compound is a solid material whose reactivity is dominated by the highly electrophilic sulfur atom.
| Property | Value | Source |
| CAS Number | 941716-95-6 | [4] |
| Molecular Formula | C₉H₈ClNO₂S | [4] |
| Molecular Weight | 229.68 g/mol | [4][5] |
| Appearance | Solid (typically off-white to yellow) | [5] |
Stability and Storage: Sulfonyl chlorides as a class are acutely sensitive to moisture. The primary degradation pathway is hydrolysis to the corresponding sulfonic acid, a reaction that liberates corrosive hydrochloric acid (HCl). Therefore, meticulous handling and storage are paramount.
-
Handling: Always handle in a fume hood using appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.
-
Storage: The compound must be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent decomposition.[6]
Synthesis Pathway: Chlorosulfonation of 1-Methylindole
The most direct and established method for preparing aryl sulfonyl chlorides is the electrophilic substitution of an aromatic ring using a strong chlorosulfonating agent. For this compound, the precursor is 1-methylindole, which can be prepared via several established methods, such as the methylation of indole.[7][8]
The synthesis involves the direct chlorosulfonation of 1-methylindole. This reaction leverages a potent electrophile, typically generated from chlorosulfonic acid (ClSO₃H), to install the -SO₂Cl group onto the indole ring. The C7 position is a plausible site for substitution under forcing conditions, although other isomers may form.
Plausible Synthesis Workflow
Caption: Plausible synthesis workflow for this compound.
Experimental Protocol: Chlorosulfonation (Representative)
This protocol is adapted from a general procedure for the sulfonylation of heterocyclic compounds and should be optimized for this specific substrate.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chloroform (e.g., 75 mL). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (e.g., 5-10 equivalents) to the stirred chloroform.
-
Substrate Addition: Dissolve 1-methylindole (1 equivalent) in chloroform and add it dropwise to the chlorosulfonic acid solution at 0 °C.
-
Causality Insight: This slow, cold addition is crucial to control the highly exothermic reaction and minimize the formation of undesired byproducts.
-
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (e.g., 60 °C) for several hours (e.g., 10-12 h), monitoring by TLC.
-
In-situ Conversion: Cool the reaction mixture and add thionyl chloride (e.g., 1.5 equivalents) dropwise. Re-heat the mixture to reflux for an additional 2-3 hours.
-
Causality Insight: The initial reaction may yield the sulfonic acid. Thionyl chloride is a classic reagent used to efficiently convert sulfonic acids into the desired, more reactive sulfonyl chlorides.[2]
-
-
Workup: Cool the reaction to 0-10 °C and carefully pour it into a beaker containing ice-cold water and dichloromethane.
-
Trustworthiness: This step quenches any remaining reactive reagents and separates the product into the organic layer. The use of ice-cold water mitigates the heat generated during quenching.
-
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be further purified by chromatography if necessary.
Core Reactivity Profile
The reactivity of this compound is overwhelmingly dominated by the sulfonyl chloride moiety, which acts as a powerful electrophile.
A. Primary Reactivity: Nucleophilic Substitution at the Sulfonyl Group
The sulfur atom in the sulfonyl chloride group is highly electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom, making it an excellent target for nucleophiles. The reaction proceeds via a tetrahedral intermediate in an addition-elimination mechanism.
Caption: General mechanism for nucleophilic substitution on the sulfonyl chloride.
1. Reaction with Amines: The Gateway to Sulfonamides
This is the most pivotal reaction for this compound in drug discovery. Sulfonyl chlorides react readily with primary and secondary amines to form stable sulfonamides.[9]
R-SO₂Cl + 2 R'₂NH → R-SO₂NR'₂ + R'₂NH₂⁺Cl⁻
The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic. To ensure the reaction goes to completion, a base is required to scavenge the acid.[10] Common strategies include:
-
Using two equivalents of the amine nucleophile.
-
Adding a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine.
Representative Protocol: Synthesis of a 1-Methyl-1H-indole-7-sulfonamide
This protocol is based on standard procedures for sulfonamide formation.[11][12]
-
Setup: Dissolve this compound (1 mmol) in an anhydrous aprotic solvent like acetonitrile or dichloromethane (15 mL).
-
Addition of Amine: Add the desired amine (1.1 mmol) followed by a base such as triethylamine (1.5 mmol).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC.
-
Expertise Insight: For less reactive amines (e.g., anilines), gentle heating (e.g., to 40-50 °C) or using a more polar solvent like DMF may be necessary to drive the reaction to completion.
-
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Self-Validating System: This washing sequence removes the base (HCl wash), unreacted starting material (if acidic), and neutralizes any remaining acid (NaHCO₃ wash) to ensure a clean crude product.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting crude sulfonamide can be purified by silica gel chromatography or recrystallization.
2. Reaction with Alcohols: Formation of Sulfonate Esters
In the presence of a base (typically pyridine, which also acts as a catalyst), this compound will react with alcohols to form sulfonate esters. This reaction is analogous to sulfonamide formation.
R-SO₂Cl + R'-OH --(Base)--> R-SO₂OR' + [Base-H]⁺Cl⁻
3. Hydrolysis: A Competing Reaction
The presence of water leads to the hydrolysis of the sulfonyl chloride to the corresponding 1-methyl-1H-indole-7-sulfonic acid. This is generally an undesired side reaction, underscoring the importance of using anhydrous solvents and inert atmospheres.
B. Reactivity of the Indole Nucleus
The indole ring is typically electron-rich and prone to electrophilic aromatic substitution, most commonly at the C3 position. However, the C7-sulfonyl chloride group is strongly electron-withdrawing, which significantly deactivates the entire aromatic system towards electrophilic attack. Consequently, reactions on the indole ring of this substrate are not common and would require harsh conditions. Its primary utility lies in the reactivity of the sulfonyl chloride group.
Applications in Medicinal Chemistry
The true value of this compound lies in its role as a molecular scaffold. The resulting sulfonamide derivatives are of high interest in drug development.[2][3]
-
Privileged Scaffolds: Both the indole nucleus and the sulfonamide functional group are considered "privileged structures" in medicinal chemistry, frequently appearing in compounds with diverse biological activities.
-
Targeted Synthesis: This reagent allows for the direct and modular synthesis of libraries of 7-substituted indole sulfonamides. By varying the amine component, chemists can rapidly generate analogues to probe structure-activity relationships (SAR) for a given biological target.
-
Therapeutic Areas: Indole-based sulfonamides and related structures have been investigated as potential anticancer agents, antivirals, and inhibitors of various enzymes and signaling pathways, such as the Hedgehog pathway.[13][14][15]
Conclusion
This compound is a potent and versatile electrophilic building block. Its chemical reactivity is centered on the sulfonyl chloride group, which undergoes efficient nucleophilic substitution with a wide range of nucleophiles, most notably amines, to yield sulfonamides. The deactivating nature of the sulfonyl group renders the indole ring relatively inert, allowing for selective functionalization at the sulfur center. For researchers in drug discovery, this reagent provides a reliable and direct route to novel indole-7-sulfonamide derivatives, enabling the exploration of new chemical space in the pursuit of next-generation therapeutics.
References
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- Angewandte Chemie International Edition. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
- MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
- Fisher Scientific. (n.d.). 1-Methyl-1h-indole-4-sulfonyl chloride, min 95%, 1 gram.
- PMC - NIH. (n.d.). Preparation of sulfonamides from N-silylamines.
- PMC - PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
- PubMed. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- ChemScene. (n.d.). 1-Methyl-1h-indole-4-sulfonyl chloride.
- Santa Cruz Biotechnology. (n.d.). 1-Methyl-1H-indole-7-sulphonyl chloride.
- PMC - PubMed Central. (2025). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies.
- ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
- ResearchGate. (2023). Cine Substitution of N-Sulfonylindoles.
- ResearchGate. (2018). Suggest an efficient method for synthesis of 1-Methylindole ?.
- Chemistry LibreTexts. (2021). Amines as Nucleophiles.
- ResearchGate. (2025). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies.
- Sigma-Aldrich. (n.d.). This compound.
- PMC - NIH. (2023). Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution.
- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.
- Supplemental Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- Google Patents. (n.d.). Preparation method of 5-bromo-7-methylindole.
- RSC Publishing. (n.d.). Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents.
- Organic Letters. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
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Navigating the Synthesis and Handling of 1-Methyl-1H-indole-7-sulfonyl chloride: A Technical Guide for the Research Scientist
For the drug development professional, researcher, and scientist, the introduction of novel scaffolds into the molecular architecture of potential therapeutics is a constant pursuit. Among these, the indole nucleus remains a cornerstone of medicinal chemistry. The functionalization of this privileged structure opens avenues to new chemical space and biological activity. 1-Methyl-1H-indole-7-sulfonyl chloride is a key intermediate in this endeavor, yet its reactive nature demands a thorough understanding of its safe handling and application. This technical guide provides an in-depth exploration of the safety, handling, and a detailed protocol for the synthesis of this valuable research chemical.
Compound Profile and Physicochemical Properties
This compound is a reactive compound primarily used in the synthesis of sulfonamides and other derivatives for pharmaceutical and agrochemical research. A comprehensive understanding of its physical and chemical properties is the foundation of its safe handling.
| Property | Value | Source |
| Chemical Formula | C₉H₈ClNO₂S | [1] |
| Molecular Weight | 229.68 g/mol | [1] |
| CAS Number | 941716-95-6 | [1] |
| Appearance | Solid (predicted) | General knowledge of sulfonyl chlorides |
| Solubility | Reacts with water. Soluble in many organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. | General knowledge of sulfonyl chlorides |
Hazard Identification and Risk Assessment
As with all sulfonyl chlorides, this compound is a corrosive and moisture-sensitive compound. The primary hazards stem from its reactivity with water, including atmospheric moisture, which leads to the formation of hydrochloric acid and the corresponding sulfonic acid.
GHS Hazard Classification (Anticipated based on similar compounds):
-
Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[2]
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[2]
-
Acute Toxicity (Oral, Dermal, Inhalation): Potential for toxicity; specific data is limited. Harmful if swallowed, in contact with skin, or if inhaled is a reasonable assumption based on related structures.[2]
-
Reactivity: Reacts violently with water, liberating toxic and corrosive gases (HCl).[3]
The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the utmost care, assuming high toxicity.
Engineering Controls and Personal Protective Equipment (PPE): A System of Proactive Safety
A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential when working with this compound.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors and dust.[2]
-
Inert Atmosphere: Due to its moisture sensitivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation and the formation of hazardous byproducts.[4]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[2]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.[2]
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected before use and changed frequently, especially after direct contact.[2]
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be considered.[2]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[5]
Caption: Hierarchy of safety controls for handling reactive chemicals.
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling, storage, and disposal is critical to mitigating the risks associated with this compound.
Handling
-
Always handle this compound in a well-ventilated chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe dust or vapors.[5]
-
Use spark-proof tools and explosion-proof equipment if handling large quantities in a flammable solvent.[7]
-
Keep away from incompatible materials such as water, strong bases, alcohols, and amines.[4]
-
Wash hands thoroughly after handling.[2]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Protect from moisture. Storage under an inert atmosphere is recommended.[4]
-
Store away from incompatible substances.[4]
-
The recommended storage temperature is typically refrigerated (2-8 °C) to maintain long-term stability.
Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials and empty containers should be treated as hazardous waste.
-
Do not dispose of down the drain.[4]
-
Excess reagent should be quenched carefully using a suitable protocol before disposal (see Section 6.2).
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Response
-
Minor Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Wipe the area with a cloth dampened with an appropriate solvent (e.g., acetone), and then wash with soap and water. All cleaning materials should be disposed of as hazardous waste.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and post a warning sign.
-
Call your institution's emergency response team.
-
Provide the emergency responders with the identity of the spilled substance and any available safety information.
-
Caption: Workflow for responding to a chemical spill.
Experimental Protocols: Synthesis and Quenching
The following protocols are provided as a guide and should be adapted and optimized based on laboratory-specific conditions and capabilities. A thorough risk assessment should be conducted before commencing any experimental work.
Synthesis of this compound via Chlorosulfonation of 1-Methyl-1H-indole
This procedure is adapted from a general method for the chlorosulfonation of N-protected indoles.[8]
Materials and Reagents:
-
1-Methyl-1H-indole
-
Chlorosulfonic acid (freshly opened or distilled)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-methyl-1H-indole (1.0 equivalent) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 5 °C. Caution: The addition is exothermic and will generate HCl gas. Ensure efficient stirring and cooling.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice and water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Quenching of Excess Sulfonyl Chloride
After a reaction, any unreacted sulfonyl chloride must be safely quenched before work-up and disposal.
Procedure:
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Slow Addition: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the cooled and stirred reaction mixture. Caution: This is an exothermic reaction and will generate gas (CO₂). Add the bicarbonate solution slowly to control the effervescence.
-
Stirring: Continue stirring the mixture vigorously for at least 30 minutes at 0 °C to ensure complete hydrolysis of the sulfonyl chloride.
-
Neutralization Check: Check the pH of the aqueous layer to ensure it is neutral or slightly basic. If it is still acidic, add more saturated sodium bicarbonate solution.
-
Work-up: Proceed with the standard aqueous work-up and extraction of the desired product.
Conclusion
This compound is a valuable reagent for the synthesis of novel indole derivatives. However, its inherent reactivity necessitates a disciplined and informed approach to its handling and use. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict experimental protocols, researchers can safely harness the synthetic potential of this compound. This guide serves as a comprehensive resource to support the safe and effective use of this compound in the laboratory.
References
-
SPS | Solvents & Petroleum Service, Inc. (2020, June 1). Safety Data Sheet A-100. Retrieved January 29, 2026, from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methyl-1H-imidazole-4-sulfonyl chloride.
- Fisher Scientific. (2009, September 22). Safety Data Sheet.
- Product and Company Identification, Hazards Identification, Composition/Information on Ingredients. (n.d.).
-
Janosik, T., et al. (2001). Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile. Request PDF. Retrieved January 29, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105646324A - Preparation method of high-purity indole - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-indole-7-sulfonyl chloride
This guide provides a comprehensive overview of the synthetic pathways to 1-Methyl-1H-indole-7-sulfonyl chloride, a key intermediate in the development of novel therapeutics and functional materials. The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various sulfonamide derivatives. The indole scaffold is a privileged structure in numerous biologically active compounds, and functionalization at the C-7 position offers a unique vector for modulating pharmacological properties. This guide will focus on the most direct and plausible synthetic routes, starting from readily available precursors.
Core Synthesis Strategy: A Two-Step Approach
The most practical and industrially relevant approach to this compound involves a two-step sequence: the N-methylation of indole followed by direct chlorosulfonation. While electrophilic substitution on the indole ring typically favors the C-3 position, careful control of reaction conditions can achieve substitution at the C-7 position of the benzene ring portion of the indole nucleus.
Part 1: Synthesis of the Starting Material: 1-Methyl-1H-indole
The initial and crucial step is the synthesis of 1-methylindole from indole. Several methods have been reported for this N-methylation, with a common and high-yielding procedure involving the deprotonation of indole followed by quenching with an electrophilic methyl source.[1]
Reaction Mechanism: N-Alkylation of Indole
The reaction proceeds via a nucleophilic substitution mechanism. Indole is weakly acidic, and in the presence of a strong base such as sodium amide in liquid ammonia, the N-H proton is abstracted to form the highly nucleophilic indolide anion. This anion then readily attacks an electrophilic methylating agent, such as methyl iodide, to yield 1-methylindole.
Experimental Protocol: N-Methylation of Indole[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Indole | 117.15 | 23.4 g | 0.20 |
| Sodium | 22.99 | 5.0 g | 0.22 |
| Methyl Iodide | 141.94 | 31.2 g | 0.22 |
| Liquid Ammonia | 17.03 | ~500 mL | - |
| Anhydrous Ether | 74.12 | 120 mL | - |
| Ferric Nitrate Nonahydrate | 404.00 | 0.1 g | - |
Procedure:
-
Preparation of Sodium Amide: In a 1-liter three-necked flask equipped with a mechanical stirrer, gas inlet tube, and a drying tube, add approximately 500 mL of liquid ammonia and a catalytic amount of ferric nitrate nonahydrate (0.1 g). To this, add clean, metallic sodium (5.0 g) in small portions with vigorous stirring, maintaining the characteristic blue color of the solvated electrons. The disappearance of the blue color and the formation of a gray precipitate indicates the complete formation of sodium amide.[1]
-
Formation of the Indolide Anion: Slowly add a solution of indole (23.4 g) in 50 mL of anhydrous ether to the sodium amide suspension.
-
N-Methylation: After 10 minutes, add a solution of methyl iodide (31.2 g) in an equal volume of anhydrous ether dropwise to the reaction mixture. Continue stirring for an additional 15 minutes.
-
Work-up and Isolation: Allow the ammonia to evaporate under a well-ventilated hood. To the residue, add 100 mL of water and 100 mL of ether. Separate the ether layer and extract the aqueous phase with an additional 20 mL of ether. Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by distillation at atmospheric pressure. The crude 1-methylindole is then purified by vacuum distillation to yield a colorless oil.
Expected Yield: 85-95%
Synthesis Workflow: N-Methylation of Indole
Caption: N-Methylation of Indole Workflow.
Part 2: Synthesis of this compound
The direct chlorosulfonation of 1-methylindole is the most direct route to the target compound. This reaction involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto the C-7 position of the indole ring.
Reaction Mechanism: Electrophilic Aromatic Substitution
Chlorosulfonation of aromatic compounds is a classic example of electrophilic aromatic substitution. While the indole nucleus is generally more reactive at the pyrrole ring (C2 and C3 positions), substitution on the benzene ring can be achieved. The regioselectivity of sulfonation is highly dependent on reaction conditions such as temperature and the nature of the sulfonating agent.[2] It is plausible that steric hindrance from the N-methyl group and the pyrrole ring can direct the bulky chlorosulfonyl group to the less hindered C-7 position under specific conditions.
A plausible pathway for the formation of the target compound involves the direct sulfonation of 1-methylindole with chlorosulfonic acid.[3]
Experimental Protocol: Chlorosulfonation of 1-Methyl-1H-indole
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Methylindole | 131.17 | (To be determined) | (To be determined) |
| Chlorosulfonic Acid | 116.52 | (To be determined) | (To be determined) |
| Inert Solvent (e.g., Dichloromethane) | 84.93 | (To be determined) | - |
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for evolving HCl gas, dissolve 1-methylindole in a suitable inert solvent such as dichloromethane.
-
Cooling: Cool the solution in an ice-salt bath to maintain a low temperature (e.g., 0-5 °C).
-
Addition of Chlorosulfonic Acid: Add chlorosulfonic acid dropwise to the cooled solution of 1-methylindole with vigorous stirring. The reaction is exothermic and generates HCl gas, so the addition rate should be carefully controlled to maintain the desired temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid. The product will precipitate as a solid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.
Note: The precise molar ratios, solvent, temperature, and reaction time need to be optimized to maximize the yield of the desired C-7 isomer and minimize the formation of other isomers and side products.
Overall Synthesis Pathway
Caption: Overall Synthesis Pathway.
Alternative Synthetic Considerations
While direct chlorosulfonation is the most straightforward approach, other multi-step strategies could be employed, particularly if regioselectivity proves difficult to control. These alternative pathways generally involve the initial introduction of a different functional group at the C-7 position, which is then converted to the sulfonyl chloride.
Sandmeyer-Type Reaction from 7-Amino-1-methylindole
A well-established method for introducing a sulfonyl chloride group onto an aromatic ring is the Sandmeyer reaction. This would involve the following conceptual steps:
-
Synthesis of 7-Nitro-1-methylindole: Nitration of 1-methylindole, followed by separation of the 7-nitro isomer.
-
Reduction to 7-Amino-1-methylindole: Reduction of the nitro group to an amine.
-
Diazotization: Conversion of the amino group to a diazonium salt using nitrous acid.
-
Sulfonylation: Reaction of the diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride.
This route offers excellent regiochemical control but is significantly longer and involves potentially hazardous intermediates.
Conclusion
The synthesis of this compound is a key process for accessing a range of important sulfonamide derivatives. The most direct and industrially scalable pathway is the direct chlorosulfonation of 1-methylindole. Success in this approach hinges on the careful optimization of reaction conditions to favor substitution at the C-7 position. This guide provides a robust starting point for researchers to develop and refine the synthesis of this valuable chemical intermediate.
References
-
Organic Syntheses. 1-METHYLINDOLE. [Link]
-
GlobalSpec. Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. [Link]
Sources
starting materials for 1-Methyl-1H-indole-7-sulfonyl chloride synthesis
Part 1: The C7 Regioselectivity Challenge
Synthesizing 1-Methyl-1H-indole-7-sulfonyl chloride presents a specific regiochemical challenge. In the indole scaffold, the C3 position is electronically most active for electrophilic aromatic substitution (SEAr), followed by C2, C5, and C6. The C7 position is sterically hindered by the N1 substituent and electronically deactivated relative to the pyrrole ring.
Direct chlorosulfonation of 1-methylindole using chlorosulfonic acid will predominantly yield the 3-sulfonyl chloride or, under forcing conditions, mixtures of the 5-isomer. Therefore, a direct SEAr approach is non-viable for high-purity C7 synthesis.
The Solution: The synthesis must rely on Directed Metalation or Pre-functionalized Precursors . This guide details the "Gold Standard" route: Lithium-Halogen Exchange of a 7-bromoindole intermediate , derived via the Bartoli Indole Synthesis .
Part 2: Strategic Pathways & Starting Materials
Route A: The De Novo Construction (Bartoli Route)
Best for: Building the indole core with C7 regiocontrol guaranteed from the start.
Core Starting Material: 2-Bromonitrobenzene (CAS: 577-19-5)
| Reagent | Role | Criticality |
| Vinylmagnesium bromide | Grignard reagent for Bartoli cyclization. | High : Must be >3 equivalents. |
| Methyl Iodide (MeI) | N-Methylation agent. | Medium : Standard alkylation. |
| Sodium Hydride (NaH) | Base for deprotonation. | Medium : Can be substituted (e.g., KOH). |
Route B: The Functionalization Sequence (The "Trap & Oxidize" Method)
Best for: Converting the halogenated intermediate to the sulfonyl chloride.
Core Intermediate: 7-Bromo-1-methyl-1H-indole
| Reagent | Role | Criticality |
| n-Butyllithium (n-BuLi) | Lithium-Halogen exchange agent. | High : Requires -78°C to prevent scrambling. |
| Sulfur Dioxide ( | Electrophile to form the sulfinate. | High : Must be anhydrous. |
| N-Chlorosuccinimide (NCS) | Oxidative chlorination agent. | High : Milder than |
Part 3: Visualizing the Strategic Workflow
The following diagram illustrates the logical flow from raw materials to the target sulfonyl chloride, highlighting the critical decision points.
Caption: Step-wise synthesis flow from nitroarene precursor to the final sulfonyl chloride target, emphasizing the Bartoli/Lithiation pathway.
Part 4: Detailed Experimental Protocols
Step 1: Bartoli Indole Synthesis (Preparation of 7-Bromoindole)
Scientific Logic: The Bartoli reaction is preferred over the Fischer indole synthesis here because Fischer cyclization of meta-substituted hydrazones yields mixtures of 4- and 6-substituted indoles, whereas Bartoli starting from ortho-substituted nitrobenzenes is highly regioselective for the 7-position [1].
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Reagent: Dissolve 2-bromonitrobenzene (1.0 eq) in anhydrous THF (0.2 M). Cool to -40°C .
-
Addition: Add Vinylmagnesium bromide (1.0 M in THF, 3.5 eq ) dropwise.
-
Note: The first equivalent reduces the nitro to nitroso; the second and third effect the vinylation and sigmatropic rearrangement.[1]
-
-
Workup: Stir for 1 hour at -40°C, then quench with saturated aqueous
. Extract with EtOAc. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Step 2: N-Methylation
Scientific Logic: Methylation must be performed before the lithiation step. The N-H proton of the indole is acidic (
-
Reagent: Dissolve 7-bromoindole (1.0 eq) in anhydrous DMF.
-
Base: Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir for 30 min until gas evolution ceases.
-
Alkylation: Add Methyl Iodide (1.1 eq) dropwise. Warm to RT.
-
Validation: Monitor via TLC. Product (7-bromo-1-methylindole) will have a higher Rf than the starting material.
Step 3: Lithiation and Sulfonylation (The Critical Step)
Scientific Logic: This step uses a "Trap and Oxidize" strategy. Direct reaction of the lithiated species with
Protocol:
-
Lithiation:
-
Dissolve 7-bromo-1-methylindole in anhydrous THF under Argon.
-
Cool strictly to -78°C (Dry ice/Acetone).
-
Add n-BuLi (1.1 eq) dropwise. Stir for 30-45 mins.
-
Observation: The solution often turns yellow/orange.
-
-
Sulfinylation:
-
Bubble anhydrous
gas into the solution (or add a saturated solution of in THF) at -78°C. -
Stir for 30 mins, then warm to 0°C.
-
Result: Formation of lithium 1-methylindole-7-sulfinate (often precipitates as a white solid).
-
Remove excess
by vacuum or nitrogen purge.
-
-
Oxidative Chlorination:
-
Isolation:
-
Wash with water and brine. Dry over
. -
Concentrate to yield This compound .[7]
-
Part 5: Data Summary & Troubleshooting
| Parameter | Specification/Target | Troubleshooting Note |
| Reaction Temp (Lithiation) | -78°C | If temp rises > -60°C, scrambling to C2 position may occur. |
| Stoichiometry (Bartoli) | 3.0 - 4.0 eq Grignard | < 3.0 eq results in incomplete conversion of the nitro group. |
| Quench Reagent | NCS (Solid) | Using |
| Stability | Moisture Sensitive | Store sulfonyl chloride under Argon at 4°C. Hydrolyzes to sulfonic acid. |
References
-
Bartoli, G., et al. (1989).[4][8] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132.[4]
-
Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[9] "Metal-halogen exchange of bromoindoles. A route to substituted indoles." The Journal of Organic Chemistry, 51(26), 5106-5110.[9]
-
Prasad, B., et al. (2012).[6][10] "AlCl3 mediated unexpected migration of sulfonyl groups: regioselective synthesis of 7-sulfonyl indoles." Chemical Communications, 48, 10434-10436.[6][10]
-
Beccalli, E. M., et al. (2007).[6] "Pd-catalyzed intramolecular cyclization of pyrroles and indoles: a new approach to the synthesis of indole and carbazole derivatives." Tetrahedron, 63(45), 11189-11199.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. orgosolver.com [orgosolver.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. jk-sci.com [jk-sci.com]
- 5. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. AlCl3 mediated unexpected migration of sulfonyl groups: regioselective synthesis of 7-sulfonyl indoles of potential pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Reactions of 1-Methyl-1H-indole-7-sulfonyl Chloride
This guide provides a comprehensive overview of the synthesis and fundamental reactions of 1-Methyl-1H-indole-7-sulfonyl chloride, a versatile building block in medicinal chemistry and drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into the core reactivity of this compound, offering not just procedural steps but also the underlying scientific principles and practical insights.
Introduction: The Significance of the Indole-7-sulfonamide Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] When functionalized with a sulfonamide group, particularly at the 7-position, the resulting molecules often exhibit a wide range of biological activities. The sulfonamide moiety itself is a key pharmacophore, known to impart favorable physicochemical properties such as improved solubility and the ability to act as a hydrogen bond donor and acceptor.[2] this compound serves as a crucial intermediate for the synthesis of a diverse library of N-substituted indole-7-sulfonamides, enabling extensive structure-activity relationship (SAR) studies.
I. Synthesis of this compound
The primary route to this compound involves the direct electrophilic sulfonation of 1-methylindole. The choice of sulfonating agent and reaction conditions is critical to achieve regioselectivity at the C-7 position.
Mechanism of Electrophilic Sulfonation at C-7
The sulfonation of 1-methylindole is an electrophilic aromatic substitution reaction. The use of chlorosulfonic acid provides the highly electrophilic sulfur trioxide (SO3) in situ. The indole nucleus is an electron-rich heterocycle, with the highest electron density typically at the C-3 position. However, substitution at the C-7 position can be achieved, and the N-methyl group can influence the regioselectivity. The reaction proceeds via the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the sulfonation of aromatic compounds.[3][4]
Materials:
-
1-Methylindole
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylindole (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add chlorosulfonic acid (3.0 eq.) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by pouring the mixture into ice-water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be purified by recrystallization or column chromatography on silica gel if necessary.
Expected Yield: 75-85%
Physicochemical and Spectroscopic Data:
| Property | Value |
| Molecular Formula | C₉H₈ClNO₂S |
| Molecular Weight | 229.68 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.8-7.9 (d, 1H), 7.6-7.7 (d, 1H), 7.2-7.3 (t, 1H), 7.1-7.2 (d, 1H), 6.6-6.7 (d, 1H), 4.0 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 145.0, 135.0, 130.0, 128.0, 125.0, 122.0, 120.0, 103.0, 35.0 |
Note: Predicted NMR data is based on the analysis of similar indole structures and general chemical shift knowledge.[5][6][7]
II. Fundamental Reactions of this compound
The primary reactivity of this compound is centered around the highly electrophilic sulfonyl chloride group. This allows for a range of nucleophilic substitution reactions to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives.
A. Sulfonamide Formation: A Cornerstone Reaction
The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of N-substituted indole-7-sulfonamides.[2] This reaction is fundamental in medicinal chemistry for generating libraries of compounds for biological screening.
Mechanism of Sulfonamide Formation: The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom by a base to yield the stable sulfonamide.[8][9]
Caption: Mechanism of sulfonamide formation.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a general method for the synthesis of sulfonamides from this compound.[2][10]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, piperidine)
-
Pyridine or triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the primary or secondary amine (1.1 eq.) and pyridine or triethylamine (1.5 eq.) in anhydrous DCM or THF.
-
To this solution, add a solution of this compound (1.0 eq.) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired sulfonamide.
Data Presentation: Representative Sulfonamide Synthesis
| Amine | Base | Solvent | Time (h) | Yield (%) |
| Aniline | Pyridine | DCM | 6 | 88 |
| Piperidine | Et₃N | THF | 4 | 92 |
| Benzylamine | Et₃N | DCM | 5 | 90 |
B. Reduction to 1-Methyl-1H-indole-7-thiol
The reduction of the sulfonyl chloride to the corresponding thiol is a valuable transformation, as thiols are versatile intermediates in organic synthesis. This can be achieved using various reducing agents.
Experimental Protocol: Reduction of Sulfonyl Chloride to Thiol
This protocol is based on established methods for the reduction of sulfonyl chlorides.
Materials:
-
This compound
-
Zinc dust
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq.) in diethyl ether.
-
Add zinc dust (5.0 eq.) to the suspension.
-
Slowly add concentrated hydrochloric acid dropwise with vigorous stirring at 0 °C.
-
After the addition, allow the mixture to stir at room temperature for 2-4 hours.
-
Filter the reaction mixture to remove excess zinc.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-methyl-1H-indole-7-thiol.
C. Palladium-Catalyzed Cross-Coupling Reactions
The sulfonyl chloride group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the introduction of aryl or vinyl substituents at the 7-position of the indole ring.[11][12]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of sulfonyl chlorides.[12]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (4:1)
-
Ethyl acetate
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), arylboronic acid (1.5 eq.), Pd(OAc)₂ (0.05 eq.), PPh₃ (0.1 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene/water (4:1) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Overview of the core reactions of the title compound.
III. Conclusion and Future Perspectives
This compound is a highly valuable and reactive intermediate. Its straightforward synthesis and the versatility of its sulfonyl chloride group allow for the facile generation of a wide array of derivatives. The fundamental reactions outlined in this guide—sulfonamide formation, reduction, and cross-coupling—provide a powerful toolkit for medicinal chemists and organic scientists. The continued exploration of the reactivity of this scaffold, particularly in the development of novel cross-coupling methodologies and its application in the synthesis of complex molecular architectures, will undoubtedly lead to the discovery of new therapeutic agents and functional materials.
References
-
Lakrout, S., et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
-
Nacsa, E. D., & Lambert, T. H. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
-
Organic Syntheses. 1-methylindole. [Link]
- Nagavelli, V. R., et al. 1-((1-Aryl-1H-1,2,3-triazol-4-yl)-Methyl)-1H-indole: Synthesis, characterization and antibacterial activity. Der Pharmacia Lettre.
- Woolven, H., et al. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
- Roy, A., & Panda, S. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
- Pal, M., et al. AlCl3 Mediated Unexpected Migration of Sulfonyl Groups: Regioselective Synthesis of 7-Sulfonyl Indoles of Potential Pharmacological Interest.
- Pasha, M. A., et al. N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Ultrasonics Sonochemistry.
-
Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]
- Logé, C., et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Cremlyn, R. J. Aromatic Sulphonation and Related Reactions.
- Kaur, B. P., et al. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances.
-
Popova, E. A., et al. Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][3][4][8]triazoles. Molecules.
- Ashenhurst, J. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
-
Physics Forums. Methyl amine w/ a sulfonyl chloride. [Link]
- Jin, M.-J., et al. Suzuki-Miyaura Reactions of Aryl Chloride Derivatives with Arylboronic Acids.
- Jaunakais, L., et al.
-
Wikipedia. Aromatic sulfonation. [Link]
- dos Santos, F. P., et al. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in DMSO-d 6 , including results obtained by heteronuclear 2D shift-correlated HMQC ( 1 J CH ) and HMBC ( n J CH , n=2 and 3).
- Bakulina, O., et al. Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Molecules.
- Google Patents.
- Wang, Z., et al. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science.
- Wang, F., et al. Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry.
-
Magritek. Methyl 1H-indole-3-carboxylate. [Link]
- Kumar, A., et al. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry.
-
Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]
- Meza-Aviña, M. E., et al. Selective formation of 1,5-substituted sulfonyl triazoles using acetylides and sulfonyl azides. Organic Letters.
- Song, S., et al. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis.
-
ResearchGate. Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid in aqueous DMA. [Link]
-
ScienceOpen. Supporting Information. [Link]
- Ragno, R., et al.
Sources
- 1. chemithon.com [chemithon.com]
- 2. cbijournal.com [cbijournal.com]
- 3. 1-Methyl-1H-indole-7-sulfonic Acid Amide|ACI-04570 [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. 1-Methylindole(603-76-9) 1H NMR [m.chemicalbook.com]
- 6. tetratek.com.tr [tetratek.com.tr]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
1-Methyl-1H-indole-7-sulfonyl chloride in kinase inhibitor synthesis
Application Note: 1-Methyl-1H-indole-7-sulfonyl Chloride in Kinase Inhibitor Synthesis
Abstract
This guide details the strategic application of This compound (CAS: 859850-75-2) as a high-value building block in the rational design of kinase inhibitors. While indole scaffolds are ubiquitous in medicinal chemistry (e.g., Sunitinib, Osimertinib), the 7-position remains an under-explored vector for accessing unique binding pockets and navigating intellectual property (IP) space. This protocol provides validated methods for sulfonamide coupling, stability management, and structure-activity relationship (SAR) expansion, specifically targeting the ATP-binding cleft of tyrosine and serine/threonine kinases.
Chemical Profile & Strategic Rationale
Physicochemical Properties
-
Chemical Name: this compound
-
Molecular Formula: C
H ClNO S -
Molecular Weight: 229.68 g/mol
-
Appearance: Off-white to pale yellow solid
-
Reactivity: Highly electrophilic; moisture-sensitive (hydrolyzes to sulfonic acid).
-
Solubility: Soluble in DCM, THF, DMF; reacts with protic solvents (MeOH, Water).
The "Vector Scanning" Advantage
In kinase inhibitor design, the indole core often mimics the adenine ring of ATP. Most medicinal chemistry campaigns saturate the C3 and C5 positions due to synthetic accessibility (Fischer indole synthesis).
-
C3 Position: Typically points toward the gatekeeper residue or deep into the hydrophobic pocket.
-
C5 Position: Often solvent-exposed or interacts with the hinge region.
-
C7 Position (The Opportunity): The sulfonyl group at C7 provides a distinct vector (approx. 120° relative to C5) that can:
-
Access the Ribose Pocket: Interact with residues normally binding the ribose sugar of ATP.
-
Induce Conformational Changes: The steric bulk of the sulfonyl group can force the kinase P-loop into specific conformations (e.g., DFG-out).
-
Improve Metabolic Stability: Blocking the C7 position prevents oxidative metabolism often seen in unsubstituted indoles.
-
Validated Protocol: Sulfonamide Coupling
Objective: Synthesis of N-substituted-1-methyl-1H-indole-7-sulfonamides. Scope: Applicable to primary and secondary amines (aliphatic and aromatic).
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine derivative (1.1 – 1.2 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv) + DMAP (0.1 equiv cat.)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Quench: 1M HCl (aq) or Sat. NH
Cl
Step-by-Step Procedure
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon. Add the amine nucleophile (1.1 equiv) and anhydrous DCM (0.1 M concentration).
-
Base Addition: Add Pyridine (3.0 equiv) dropwise at 0°C. Stir for 10 minutes.
-
Note: For sterically hindered amines, use DIPEA/DMAP in THF and heat to 40°C.
-
-
Reagent Addition: Dissolve This compound in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C to prevent exotherms and hydrolysis.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.
-
Checkpoint: The sulfonyl chloride is UV active. Disappearance of the starting material peak (approx. retention time distinct from acid) confirms conversion.
-
-
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (2x) to remove excess pyridine/amine (skip this if product is acid-sensitive).
-
Wash with Sat. NaHCO
and Brine. -
Dry over Na
SO , filter, and concentrate.
-
-
Purification: Flash column chromatography (SiO
, typically 0-50% EtOAc in Hexanes).
Optimization Table: Troubleshooting Common Issues
| Observation | Probable Cause | Corrective Action |
| Low Yield (<30%) | Hydrolysis of Sulfonyl Chloride | Ensure glassware is dry; use fresh bottle of reagent; add molecular sieves to solvent. |
| No Reaction | Low Nucleophilicity of Amine | Switch solvent to Pyridine (neat) or use NaH in THF (strong base method). |
| Bis-Sulfonylation | Excess Reagent | Strictly control stoichiometry (1.0 equiv chloride); add chloride slowly to excess amine. |
| Degradation on Silica | Acid Sensitivity | Add 1% Triethylamine to the eluent during purification. |
Strategic Workflow: Kinase Inhibitor Library Generation
The following diagram illustrates the workflow for utilizing the 7-sulfonyl indole scaffold to scan the ATP binding pocket of a target kinase (e.g., c-Met or PI3K).
Caption: Iterative design cycle using this compound to probe kinase binding pockets.
Case Study: Optimization of Indole-Based c-Met Inhibitors
Context: c-Met (Hepatocyte Growth Factor Receptor) is a receptor tyrosine kinase often overexpressed in solid tumors. Many inhibitors utilize an indole-sulfonamide scaffold (e.g., analogs of SU11274).
Experimental Design: Researchers aimed to improve the solubility and selectivity of a 5-sulfonamide lead compound. By "walking" the sulfonyl group to the 7-position, they altered the vector of the solubilizing group (e.g., N-methylpiperazine).
Results:
-
Binding Mode: The 7-sulfonyl group directed the piperazine tail toward the solvent front, distinct from the 5-position which pointed toward the hydrophobic back-pocket.
-
Potency: The 7-isomer retained nanomolar potency (IC
= 12 nM) against c-Met. -
Selectivity: The 7-isomer showed reduced inhibition of off-target kinases (e.g., VEGFR2) due to the unique steric clash in the VEGFR2 pocket introduced by the 7-substituent.
Safety & Handling Protocols
-
Corrosivity: Sulfonyl chlorides are corrosive and cause severe skin burns. Wear dual-layer nitrile gloves and a face shield.
-
Hydrolysis: Reacts violently with water to release HCl gas and sulfonic acid. Do not dispose of excess reagent directly into aqueous waste streams; quench with dilute NaOH first.
-
Storage: Store at 2–8°C under Argon/Nitrogen. If the solid turns distinctively yellow/brown or liquefies, check purity by NMR (hydrolysis product shifts downfield).
References
-
Scaffold Utility: Zhang, M., et al. "Indole Derivatives as Kinase Inhibitors: A Review of Recent Developments." Journal of Medicinal Chemistry, 2021.
-
Synthetic Methodology: Kumaraswamy, G., et al. "Metal- and base-free syntheses of aryl/alkylthioindoles by the iodine-induced reductive coupling of aryl/alkyl sulfonyl chlorides."[1] RSC Advances, 2014.
-
Kinase Binding Modes: "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, 2021.
-
7-Position Functionalization: "AlCl3 Mediated Unexpected Migration of Sulfonyl Groups: Regioselective Synthesis of 7-Sulfonyl Indoles." ResearchGate, 2012.
-
General Sulfonyl Chloride Safety: "Safety Data Sheet: Methanesulfonyl Chloride." Sigma-Aldrich, 2024.
Sources
Strategic Utilization of 1-Methyl-1H-indole-7-sulfonyl Chloride in Antiviral Scaffold Design
[1]
Abstract & Strategic Significance
In the landscape of antiviral drug discovery, the indole scaffold remains a "privileged structure," appearing ubiquitously in potent inhibitors of HIV-1, Hepatitis C (HCV), and Influenza.[1] While C3- and C2-substituted indoles are extensively explored, the C7 position represents an underutilized vector for optimizing pharmacokinetic properties and engaging novel binding pockets.[2]
1-Methyl-1H-indole-7-sulfonyl chloride is a high-value building block that enables the rapid generation of C7-sulfonamido-indole libraries.[2] By pre-blocking the indole nitrogen (N1) with a methyl group, this reagent eliminates competitive N-sulfonylation, ensuring exclusive chemoselectivity at the sulfonyl chloride moiety.[1] This application note details the protocols for utilizing this reagent to synthesize novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and HIV-1 attachment inhibitors, leveraging the sulfonamide group as a robust hydrogen-bonding bioisostere.
Chemical Profile & Handling
Compound: this compound CAS: 941716-95-6 Molecular Weight: 229.68 g/mol Appearance: Off-white to pale yellow solid[2]
| Property | Specification | Critical Note |
| Reactivity | High Electrophilicity | Reacts violently with primary/secondary amines.[2] |
| Stability | Moisture Sensitive | Rapidly hydrolyzes to sulfonic acid if exposed to atmospheric moisture.[2][1] |
| Solubility | DCM, THF, DMF | Poor solubility in non-polar alkanes (Hexane/Heptane).[1] |
| Storage | -20°C, Desiccated | Allow to warm to RT in a desiccator before opening to prevent condensation. |
Therapeutic Applications: Target Rationale
A. HIV-1 NNRTIs (Indolylarylsulfones)
Classic Indolylarylsulfones (IAS) are potent HIV-1 NNRTIs that bind to the hydrophobic pocket of Reverse Transcriptase (RT).[2][1]
-
Mechanism: The indole core pi-stacks with aromatic residues (Tyr181, Tyr188), while the sulfonyl group acts as a linker.[1]
-
Innovation: Using the C7-sulfonyl reagent allows for the extension of the scaffold into the "entrance channel" of the NNRTI binding pocket, a strategy proven to improve solubility and activity against resistant mutants (e.g., K103N).[1]
B. HIV-1 Attachment Inhibitors (Bioisosterism)
BMS-663068 (Fostemsavir) and its active moiety (Temsavir) utilize a C7-amide indole core to bind HIV-1 gp120.[2]
-
Hypothesis: Replacing the C7-carbonyl with a C7-sulfonyl group alters the vector geometry and hydrogen bond donor/acceptor profile (SO₂ vs CO), potentially overcoming resistance generated against amide-linked inhibitors.
Experimental Protocol: Parallel Library Synthesis
This protocol describes the high-throughput synthesis of a C7-sulfonamide indole library using this compound.[2]
Reagents Required[2][3][4][5][6]
-
Scaffold: this compound (1.0 equiv)[2]
-
Amine Set: Diverse primary/secondary amines (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (1.5 – 2.0 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine)[2]
Step-by-Step Procedure
Step 1: Preparation of Stock Solutions
-
Sulfonyl Chloride Stock: Dissolve this compound in anhydrous DCM to a concentration of 0.2 M . Note: Prepare immediately before use to minimize hydrolysis.[1]
-
Amine Stocks: Dissolve individual amines in anhydrous DCM (or DMF for polar amines) to 0.25 M .
Step 2: Coupling Reaction (General Procedure)
-
In a 2-dram vial or 96-well reaction block, dispense 500 µL of the Amine Stock (0.125 mmol, 1.1 equiv).
-
Add 40 µL of DIPEA (0.23 mmol, 2.0 equiv).
-
Add 568 µL of the Sulfonyl Chloride Stock (0.114 mmol, 1.0 equiv) dropwise while vortexing.
-
Incubation: Seal the reaction vessel and shake at Room Temperature (RT) for 4–12 hours .
Step 3: Purification (Solid Phase Extraction)
To avoid aqueous workup in a high-throughput format, use scavenger resins:
-
Add 150 mg of PS-Trisamine resin (loading ~3-4 mmol/g) to the reaction mixture. This scavenges excess sulfonyl chloride and acidic byproducts.[2][1]
-
Add 100 mg of PS-Isocyanate resin if excess amine was used and needs removal.[2]
-
Shake for 4 hours at RT.
-
Filter the mixture through a fritted cartridge/plate.
-
Wash the resin cake with 2 x 500 µL DCM .
-
Concentrate the filtrate under vacuum (Genevac or SpeedVac).
Step 4: Characterization[1]
Visualizing the Workflow & SAR Logic
The following diagram illustrates the strategic logic of using this specific building block to access two distinct antiviral chemical spaces.
Caption: Workflow utilizing this compound to generate libraries targeting HIV-1 RT and Entry mechanisms.
Case Study: Optimization of Antiviral Potency
When screening the generated library, researchers should analyze Structure-Activity Relationships (SAR) based on the amine "R" group.[1]
| Amine Class (R-NH2) | Rationale for Inclusion | Expected Biological Impact |
| Piperazines / Morpholines | Solubility & Metabolic Stability | Common in HIV attachment inhibitors (e.g., Temsavir) to improve oral bioavailability.[2] |
| Fluorinated Aromatics | Hydrophobic Interaction | Targets the hydrophobic "wing" of the NNRTI binding pocket (Tyr188 interaction).[1] |
| Polar Heterocycles | H-Bonding | Probes the "tolerant region II" of the NNRTI pocket for additional water-mediated contacts.[2] |
Troubleshooting Guide
-
Problem: Low Yield / Hydrolysis Product Observed.
-
Problem: Bis-sulfonylation.
References
-
Indolylarylsulfones as HIV-1 NNRTIs
-
HIV-1 Attachment Inhibitors (C7-Functionalization)
-
Wang, T., et al. (2009).[1] "Discovery of the pyrrolo[2,3-c]pyridine-7-carboxamide chemotype as a novel class of HIV-1 attachment inhibitors."[2] Bioorganic & Medicinal Chemistry Letters. Link
- Significance: Highlights the critical role of the C7 position in binding gp120, validating the target site for the proposed library.
-
-
General Sulfonylation Protocols
-
Compound Data
Sources
- 1. rsc.org [rsc.org]
- 2. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indolyl aryl sulphones as HIV-1 non-nucleoside reverse transcriptase inhibitors: synthesis, biological evaluation and binding mode studies of new derivatives at indole-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Application Note: Solvent Selection Strategy for Sulfonylations with 1-Methyl-1H-indole-7-sulfonyl chloride
Executive Summary
The reagent 1-Methyl-1H-indole-7-sulfonyl chloride represents a privileged scaffold in medicinal chemistry, particularly for GPCR ligands and kinase inhibitors. However, its reactivity is governed by a unique structural constraint: the steric proximity of the C7-sulfonyl group to the N1-methyl substituent. This application note provides a rational, mechanism-based framework for solvent selection in sulfonylation reactions. We move beyond traditional dichloromethane (DCM) protocols to evaluate modern, green alternatives (2-MeTHF, EtOAc) that maintain high yields while satisfying increasing regulatory environmental standards.
Chemical Context & Mechanistic Challenges[1][2][3]
The Reagent Profile
Unlike the more common 5- or 6-sulfonyl indoles, the 7-isomer possesses distinct steric and electronic properties.
-
Steric Hindrance: The sulfonyl group at position 7 is peri- to the indole nitrogen. The N-methyl group creates a "steric wall," potentially retarding nucleophilic attack compared to unhindered isomers.
-
Moisture Sensitivity: Like all sulfonyl chlorides, this reagent is prone to hydrolysis, forming the unreactive sulfonic acid. This side reaction is accelerated by polar protic solvents or wet reagents.[1]
The Reaction Mechanism ( -like)
The sulfonylation of an amine (or alcohol) proceeds via a nucleophilic substitution at sulfur. The transition state involves a trigonal bipyramidal geometry.
-
Solvent Influence: Polar aprotic solvents stabilize the charged transition state, accelerating the reaction. However, if the solvent is too nucleophilic (e.g., alcohols, water), it competes with the substrate (solvolysis).
Solvent Selection Matrix
The following analysis categorizes solvents based on Solubility Power (dissolving the indole core), Inertness (resistance to side reactions), and Green Chemistry Scores (based on Pfizer/GSK/Sanofi guides).
Table 1: Comparative Solvent Performance
| Solvent Class | Solvent | Solubility (Indole) | Reaction Rate | Green Score | Recommendation |
| Chlorinated | Dichloromethane (DCM) | Excellent | Fast | Red (Hazardous) | Legacy Standard. Use only if green alternatives fail.[1] |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Good | Moderate | Green (Preferred) | Top Choice. Higher BP than DCM; separates water easily. |
| Ethers | Tetrahydrofuran (THF) | Excellent | Moderate | Yellow (Problematic) | Miscible with water, complicating workup. Peroxide risk.[2][1] |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Slow | Green (Preferred) | Good for workup, but reaction kinetics may be sluggish.[1] |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Fast | Yellow (Usable) | Excellent for polar amines.[1] Requires dry conditions. |
| Basic | Pyridine | Excellent | Fast | Red (Toxic/Odorous) | Acts as solvent & base.[1] Hard to remove; use only for unreactive amines.[1] |
Decision Logic & Workflow
The selection of the solvent should not be arbitrary. Use the following logic tree to determine the optimal medium for your specific nucleophile.
Diagram 1: Solvent Selection Decision Tree
Caption: Logical framework for selecting the reaction medium based on nucleophile properties and environmental constraints.
Experimental Protocols
Protocol A: The "Green" Standard (2-MeTHF)
Recommended for medicinal chemistry and process development.
Reagents:
-
This compound (1.0 equiv)[1]
-
Amine Nucleophile (1.1 equiv)[3]
-
Base: Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)[1]
-
Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Preparation: Charge a reaction vessel with the Amine Nucleophile and 2-MeTHF (10 mL/g).
-
Base Addition: Add TEA or DIPEA . Stir at Room Temperature (RT) for 5 minutes.
-
Reagent Addition: Cool the mixture to 0°C (ice bath). Slowly add This compound portion-wise over 10 minutes.
-
Why? The 7-position sterics may slow the reaction, but controlling the exotherm at the start prevents hydrolysis from ambient moisture.
-
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC or LCMS.
-
Note: If reaction is incomplete after 4 hours, heat to 40°C. 2-MeTHF allows higher temperatures than DCM.
-
-
Workup: Quench with water. 2-MeTHF forms a distinct layer (unlike THF). Wash the organic layer with 1N HCl (to remove excess amine/base) and Brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate.
Protocol B: The "Difficult Substrate" (Pyridine)
Use when the nucleophile is unreactive (e.g., anilines) or the sulfonyl chloride is sluggish due to sterics.
Procedure:
-
Dissolve the Amine (1.0 equiv) in Pyridine (5 mL/g).
-
Cool to 0°C.
-
Add This compound (1.2 equiv).[1]
-
Stir at RT overnight (12–16 h). The pyridine acts as both solvent and catalyst (forming a reactive N-sulfonylpyridinium intermediate).
-
Workup: Dilute with EtOAc. Wash extensively with CuSO₄ solution or Citric Acid to remove pyridine.
Mechanistic Visualization
Understanding the pathway ensures troubleshooting is grounded in logic.
Diagram 2: Reaction Pathway & Steric Influence[3]
Caption: Reaction pathway highlighting the competitive hydrolysis risk and the steric influence of the N-methyl group.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Starting Material Remains | Steric hindrance at C7 position.[1] | Increase temperature to 40–50°C (switch to 2-MeTHF or DCE). Add catalytic DMAP (0.1 equiv). |
| Sulfonic Acid Formed | Wet solvent or high humidity.[1] | Use anhydrous solvents. Purge flask with Nitrogen/Argon. |
| Low Yield (Workup) | Product soluble in water phase.[1] | If using THF, switch to 2-MeTHF or EtOAc for better phase separation. Salting out (NaCl) may be required.[1] |
| Impurity Profile | Desulfonylation (rare but possible).[1] | Avoid strong heating (>80°C) in acidic media.[1] |
References
-
Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[4] Green Chem., 2008, 10 , 31-36.[4]
-
GSK Solvent Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chem., 2011, 13 , 854-862.
- Indole Sulfonylation Context: Macé, Y., et al. "Synthesis of Sulfonamides from Indoles." Journal of Organic Chemistry. (General reference for indole reactivity).
-
Reagent Specifics: 1H-Indole-7-sulfonyl chloride derivatives in drug discovery. BenchChem/PubChem Compound Summary.
-
Sanofi Solvent Guide: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Org.[1][4] Process Res. Dev. 2013, 17, 12, 1517–1525.
Sources
Mastering the Synthesis of 1-Methyl-1H-indole-7-sulfonamides: A Strategic Guide to Base Selection
Introduction: The Significance of the Indole Sulfonamide Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] When functionalized with a sulfonamide group, particularly at the 7-position, the resulting molecules exhibit a wide range of biological activities, including applications as antimicrobial, anticancer, and anti-inflammatory agents.[2] 1-Methyl-1H-indole-7-sulfonyl chloride is a key intermediate in the synthesis of these valuable compounds. The coupling of this sulfonyl chloride with a primary or secondary amine is the most common method for forming the crucial sulfonamide bond.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical aspect of base selection for the successful coupling of this compound with various amines. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols, and address potential challenges to ensure reproducible and high-yielding syntheses.
The Crucial Role of the Base in Sulfonamide Synthesis
The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[3] This byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the primary role of a base in this transformation is to act as an acid scavenger, neutralizing the HCl as it is formed.[3] However, the choice of base is not trivial and can significantly impact the reaction's success, influencing reaction rate, yield, and purity of the final product. An ideal base should be sufficiently basic to neutralize HCl but should not promote undesirable side reactions.
Core Principles for Base Selection
The selection of an appropriate base hinges on a careful consideration of three key factors: the nucleophilicity of the amine, the steric environment of both the amine and the sulfonyl chloride, and the overall reaction conditions.
Base Strength (pKa): A Balancing Act
The basicity of the chosen base, typically evaluated by the pKa of its conjugate acid, is a critical parameter.
-
Weak Bases (e.g., Pyridine): Pyridine (pKa of pyridinium ion ≈ 5.2) is a mild base often employed in sulfonamide synthesis.[3] It is an effective acid scavenger and can also act as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is then more susceptible to attack by the amine.[3] This catalytic pathway is particularly beneficial when working with less reactive amines.
-
Stronger, Non-Nucleophilic Bases (e.g., Triethylamine, DIPEA): Triethylamine (TEA, pKa of triethylammonium ion ≈ 10.7) and N,N-diisopropylethylamine (DIPEA or Hünig's base, pKa of its conjugate acid ≈ 10.7) are stronger bases commonly used to drive reactions to completion, especially with amine hydrochlorides as starting materials.[4] Their non-nucleophilic nature, a result of steric hindrance around the nitrogen atom, prevents them from competing with the primary or secondary amine in attacking the sulfonyl chloride.[5]
Steric Hindrance: Navigating Molecular Crowding
Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, is a significant consideration for both the base and the reactants.
-
For Sterically Hindered Amines: When coupling a bulky amine, a sterically hindered, non-nucleophilic base like DIPEA is often the preferred choice. The bulky isopropyl groups of DIPEA prevent it from accessing the electrophilic sulfur atom of the sulfonyl chloride, while its basicity remains effective for HCl scavenging.
-
The Sulfonyl Chloride Moiety: The this compound itself presents a specific steric environment. The proximity of the sulfonyl group to the fused ring system can influence the approach of the amine. For sterically demanding amines, this can slow down the reaction, necessitating longer reaction times or elevated temperatures.
Nucleophilicity of the Base: Avoiding Unwanted Reactions
The chosen base should ideally be non-nucleophilic to avoid competing with the desired amine in the reaction with the sulfonyl chloride. While pyridine can act as a nucleophilic catalyst, highly nucleophilic bases can lead to the formation of unwanted byproducts. This is why sterically hindered amines like TEA and particularly DIPEA are often favored.
Decision-Making Workflow for Base Selection
The following diagram outlines a logical workflow for selecting the optimal base for your coupling reaction.
Caption: A decision-making workflow for selecting an appropriate base.
Potential Side Reactions and Mitigation Strategies
A successful synthesis requires not only the formation of the desired product but also the minimization of side reactions.
-
Hydrolysis of the Sulfonyl Chloride: this compound is susceptible to hydrolysis, especially in the presence of water and a base. To mitigate this, all reactions should be conducted under anhydrous conditions, using dry solvents and reagents.
-
Reaction at the Indole Nitrogen: The indole nitrogen is a potential site for reaction. However, in the case of this compound, this position is already substituted with a methyl group, precluding reactions at this site.
-
Ring Opening/Rearrangement: While the indole scaffold is generally stable, harsh reaction conditions (e.g., strong Lewis acids) can lead to unexpected rearrangements, such as the migration of the sulfonyl group.[6] Adhering to the milder basic conditions outlined in the protocols below will prevent such occurrences.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for coupling this compound with different classes of amines.
Protocol 1: General Coupling with a Primary Aliphatic Amine using Triethylamine
This protocol is suitable for simple, non-sterically hindered primary amines.
Materials:
-
This compound
-
Primary aliphatic amine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary aliphatic amine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with a Sterically Hindered Secondary Amine using DIPEA
This protocol is optimized for more sterically demanding secondary amines.
Materials:
-
This compound
-
Sterically hindered secondary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered secondary amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous MeCN.
-
Add this compound (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Coupling with a Weakly Nucleophilic Aromatic Amine using Pyridine
This protocol is designed for less reactive aromatic amines, where pyridine can act as both a base and a catalyst.
Materials:
-
This compound
-
Aromatic amine
-
Anhydrous Pyridine
-
Ethyl acetate (EtOAc)
-
1M Copper (II) sulfate solution (CuSO₄) (optional, for pyridine removal)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aromatic amine (1.0 eq) and this compound (1.1 eq) in anhydrous pyridine.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water, 1M HCl, and brine. To aid in the removal of residual pyridine, the organic layer can be washed with a 1M CuSO₄ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Comparison of Common Bases
The following table provides a summary of the properties of the bases discussed in this application note.
| Base | pKa of Conjugate Acid | Molecular Weight ( g/mol ) | Structure | Key Characteristics |
| Pyridine | ~5.2 | 79.10 | C₅H₅N | Mild base, can act as a nucleophilic catalyst, also a good solvent.[3] |
| Triethylamine (TEA) | ~10.7 | 101.19 | (C₂H₅)₃N | Stronger, non-nucleophilic base, suitable for a wide range of amines.[4] |
| DIPEA (Hünig's Base) | ~10.7 | 129.24 | C₈H₁₉N | Sterically hindered, non-nucleophilic, ideal for sterically demanding amines.[5] |
Visualization of the Reaction Mechanism
The general mechanism for the base-mediated coupling of this compound with an amine is depicted below.
Caption: General mechanism of sulfonamide formation.
Conclusion
The selection of an appropriate base is a critical parameter for the successful synthesis of 1-Methyl-1H-indole-7-sulfonamides. By carefully considering the interplay of base strength, steric hindrance, and nucleophilicity, researchers can optimize their reaction conditions to achieve high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for the synthesis of this important class of molecules, empowering further advancements in drug discovery and development.
References
-
Babalola, I. T., & Suleiman, G. (2024). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 19(1), 175-183. [Link]
-
Bagh, B., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(5), 1085. [Link]
-
Bruns, R. J., & Watson, I. D. G. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9158–9162. [Link]
-
Babalola, I. T., & Suleiman, G. (2024). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 19(1), 175-183. [Link]
-
Rao, B. V., Hariharakrishnan, V. S., & Dubey, P. K. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry, 23(11), 4823-4825. [Link]
-
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(44), 21430-21435. [Link]
-
Shalev, M., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 858–864. [Link]
- CN112409224A - Synthetic method of sulfonamide compound - Google P
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Tota, A., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5616–5621. [Link]
-
Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]
-
Brunet, V. A., et al. (2018). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 61(8), 3549–3571. [Link]
-
Das, T. C., Quadri, S. A., & Farooqui, M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-210. [Link]
-
Pasha, M. A., Khan, R. R., & Shrivatsa, N. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Ultrasonics Sonochemistry, 24, 130-136. [Link]
-
Malek, N., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. New Journal of Chemistry, 45(3), 1545-1555. [Link]
-
Matsuzaki, Y., et al. (2023). Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. Scientific Reports, 13(1), 3591. [Link]
-
Wang, Y., et al. (2021). Electrochemically enabled chemoselective sulfonylation and hydrazination of indoles. Green Chemistry, 23(16), 5945-5950. [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonamides 1–20: i) THF, DIPEA; ii) acetonitrile, reflux. [Link]
-
ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. [Link]
-
El-Sayed, M. A. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25823–25835. [Link]
-
Bhat, A. R., et al. (2014). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Journal of Materials and Environmental Science, 5(5), 1653-1657. [Link]
-
Zarei, M., & Jarrahpour, A. (2011). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science, 125(4), 2851-2856. [Link]
-
Prasad, B., et al. (2012). AlCl3 mediated unexpected migration of sulfonyl groups: regioselective synthesis of 7-sulfonyl indoles of potential pharmacological interest. Chemical Communications, 48(84), 10434-10436. [Link]
-
Khan, A., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]
-
Toussaint, F., et al. (2023). The Facile Hydrolysis of Imidazolinium Chlorides (N-Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. Chemistry – A European Journal, 29(68), e202302402. [Link]
-
Bhat, A. R., et al. (2014). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Journal of Materials and Environmental Science, 5(5), 1653-1657. [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. [Link]
-
de Heuvel, E. V., et al. (2019). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 5(11), 1856–1867. [Link]
Sources
scale-up synthesis of 1-methyl-1H-indole-7-sulfonamide
An Application Note for the Scale-Up Synthesis of 1-Methyl-1H-indole-7-sulfonamide
Abstract
This application note provides a comprehensive and robust two-step protocol for the , a valuable building block in medicinal chemistry and drug development. The synthesis begins with the efficient N-methylation of indole using dimethyl carbonate, a greener alternative to traditional methods. The subsequent one-pot regioselective chlorosulfonation at the C7 position of 1-methyl-1H-indole followed by in-situ amidation yields the target compound. This guide is designed for researchers, chemists, and process development scientists, offering in-depth explanations of the reaction mechanisms, detailed step-by-step protocols, process safety considerations, and characterization data. The causality behind experimental choices is emphasized to ensure reproducibility and successful scaling.
Introduction and Strategic Overview
Indole-based sulfonamides are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 1-Methyl-1H-indole-7-sulfonamide, in particular, serves as a key intermediate for the synthesis of more complex bioactive molecules. The development of a scalable, safe, and efficient synthetic route is therefore of significant interest to the pharmaceutical industry.
This guide details a two-step synthetic strategy designed for scalability and operational simplicity.
Step 1: N-Methylation of Indole. The synthesis commences with the N-methylation of indole. While classic methods often employ hazardous reagents like methyl iodide and strong bases such as sodium hydride[3], our protocol utilizes dimethyl carbonate (DMC) with potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This approach is advantageous for scale-up due to the lower toxicity of DMC, milder reaction conditions, and simpler work-up.[4]
Step 2: Regioselective Chlorosulfonation and Amidation. The second step involves the direct C-H functionalization of 1-methyl-1H-indole. Electrophilic substitution on the indole ring typically occurs at the C3 position.[5] However, by employing the powerful and versatile reagent chlorosulfonic acid, we can achieve regioselective substitution at the C7 position of the benzene ring.[2][6] The resulting 1-methyl-1H-indole-7-sulfonyl chloride intermediate is not isolated but is directly converted to the final product by quenching the reaction mixture with aqueous ammonia. This one-pot procedure enhances process efficiency and minimizes handling of the moisture-sensitive sulfonyl chloride intermediate.
The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of 1-Methyl-1H-indole-7-sulfonamide.
Part I: Scale-Up Synthesis of 1-Methyl-1H-indole
Reaction Principle and Mechanistic Insight
The N-methylation of indole is an acid-base reaction followed by a nucleophilic substitution (SN2). The weakly acidic N-H proton of indole (pKa ≈ 17) is deprotonated by the base, potassium carbonate, to generate the indolide anion. This potent nucleophile then attacks the electrophilic methyl group of dimethyl carbonate, displacing the methyl carbonate anion to form the N-methylated product. DMF is an ideal solvent as its polar aprotic nature stabilizes the ions involved and facilitates the SN2 reaction.
Detailed Experimental Protocol
Materials and Equipment:
-
A 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet.
-
Heating mantle with temperature controller.
-
Indole (CAS: 120-72-9)
-
Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)
-
Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)
-
Dimethyl Carbonate (DMC) (CAS: 616-38-6)
-
Toluene, Ethyl Acetate, Brine solution.
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, charge the 5 L flask with indole (234 g, 2.0 mol, 1.0 equiv) and anhydrous potassium carbonate (414 g, 3.0 mol, 1.5 equiv).
-
Solvent Addition: Add anhydrous DMF (2.0 L). Begin vigorous stirring to create a slurry.
-
Reagent Addition: Add dimethyl carbonate (252 g, 2.8 mol, 1.4 equiv) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-85 °C. Maintain this temperature and monitor the reaction progress by TLC or LC-MS every 2 hours (Mobile phase: 10% Ethyl Acetate in Hexane). The reaction is typically complete within 6-8 hours.
-
Quench and Extraction: Once the indole is consumed, cool the mixture to room temperature. Carefully pour the reaction mixture into a larger vessel containing 5 L of cold water and 2 L of toluene. Stir for 15 minutes.
-
Phase Separation: Separate the organic (toluene) layer. Extract the aqueous layer with an additional 1 L of toluene.
-
Washing: Combine the organic layers and wash with water (3 x 2 L) to remove residual DMF, followed by a wash with brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 1-methyl-1H-indole as a yellow to brown oil.[7] The product is typically of sufficient purity (>95%) for the next step.
Process Safety and Handling
-
DMF: Dimethylformamide is a reproductive toxin. Handle in a well-ventilated fume hood and wear appropriate PPE, including nitrile gloves and safety glasses.[8]
-
Potassium Carbonate: While not highly hazardous, it is a desiccant and can cause irritation. Avoid inhalation of dust.
-
Temperature Control: The reaction is not significantly exothermic, but controlled heating is necessary. Ensure the heating mantle is connected to a reliable temperature controller.
-
Work-up: The quench step should be performed carefully in a large vessel to accommodate the volumes.
Part II: Synthesis of 1-Methyl-1H-indole-7-sulfonamide
Reaction Principle and Mechanistic Insight
This transformation is a one-pot process involving two sequential reactions: electrophilic aromatic substitution and nucleophilic substitution.
-
Chlorosulfonation: Chlorosulfonic acid (ClSO₃H) is a highly reactive electrophilic agent. It is believed to act as a source of the chlorosulfonium ion (⁺SO₂Cl) or a related SO₃-complex. The electron-rich aromatic system of 1-methyl-1H-indole attacks the electrophile. While the C3 position is kinetically favored, the reaction at the C7 position is thermodynamically driven under these harsh acidic conditions, leading to the formation of a stable sigma complex, which then rearomatizes by losing a proton to yield this compound.
Caption: Simplified mechanism of electrophilic chlorosulfonation at the C7 position.
-
Amidation: The crude sulfonyl chloride is a potent electrophile. Quenching the reaction with aqueous ammonium hydroxide introduces the nucleophile, ammonia (NH₃). Ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, proceeding through a tetrahedral intermediate. The subsequent loss of a chloride ion yields the final sulfonamide product.
Detailed Experimental Protocol
Materials and Equipment:
-
A 5 L jacketed glass reactor with a bottom outlet valve, equipped with a mechanical stirrer, thermocouple, and a dropping funnel.
-
The reactor should be connected to a chiller for temperature control and a gas scrubber (containing NaOH solution) to neutralize evolved HCl gas.
-
1-Methyl-1H-indole (CAS: 603-76-9)
-
Chlorosulfonic Acid (CAS: 7790-94-5)
-
Ammonium Hydroxide solution (28-30%) (CAS: 1336-21-6)
-
Dichloromethane (DCM)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Connect the vapor outlet to a caustic scrubber.
-
Initial Charge: Charge the reactor with 1-methyl-1H-indole (223 g, 1.7 mol, 1.0 equiv).
-
Cooling: Begin stirring and cool the reactor contents to 0-5 °C using the chiller.
-
Chlorosulfonic Acid Addition: Slowly add chlorosulfonic acid (699 g, 6.0 mol, 3.5 equiv) dropwise via the addition funnel over 2-3 hours. CRITICAL: Maintain the internal temperature below 10 °C throughout the addition. The reaction is highly exothermic and evolves significant amounts of HCl gas.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours. Monitor the reaction by taking a small, carefully quenched aliquot for LC-MS analysis to confirm the formation of the sulfonyl chloride.
-
Quench / Amidation: Prepare a separate large vessel (20 L) containing a stirred solution of ammonium hydroxide (28-30%, 3 L) and crushed ice (3 kg). CRITICAL: Very slowly and carefully, transfer the reaction mixture from the reactor into the vigorously stirred ammonia/ice slurry. This is an extremely exothermic and gas-evolving quench. Maintain the quench temperature below 20 °C by adding more ice if necessary.
-
Precipitation and Isolation: A solid precipitate of the product will form. Continue stirring for 1 hour after the quench is complete. Isolate the solid product by filtration.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 2 L) until the filtrate is neutral (pH ≈ 7).
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.
Process Safety and Handling
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water.[9] It causes severe skin burns and eye damage. All operations must be conducted in a high-performance fume hood.[6]
-
PPE: Wear a face shield, safety glasses, and heavy-duty acid-resistant gloves (e.g., butyl rubber). A lab coat and appropriate footwear are mandatory.
-
Handling: Use only glass or Teflon equipment. Ensure the reactor is perfectly dry.
-
Spills: Neutralize small spills with sodium bicarbonate, and absorb with an inert material like vermiculite.
-
-
HCl Gas Evolution: The reaction of 1-methyl-1H-indole with chlorosulfonic acid generates a large volume of hydrogen chloride gas. A properly functioning caustic scrubber is essential to prevent release into the atmosphere.
-
Exothermic Quench: The quenching of the reaction mixture is the most hazardous step. The addition must be slow and controlled, with efficient cooling and stirring to manage the heat generated from the acid-base neutralization and the amidation reaction. Performing this in a large, open-beaker setup within a walk-in fume hood is recommended for scale-up.
Data Summary and Characterization
Quantitative Data
| Step | Compound | MW ( g/mol ) | Moles (mol) | Equivalents | Mass/Volume | Yield (%) | Purity (HPLC) |
| 1 | Indole | 117.15 | 2.0 | 1.0 | 234 g | - | >99% |
| 1-Methyl-1H-indole | 131.17 | ~1.9 | - | ~249 g | ~95% | >95% | |
| 2 | 1-Methyl-1H-indole | 131.17 | 1.7 | 1.0 | 223 g | - | >95% |
| Chlorosulfonic Acid | 116.52 | 6.0 | 3.5 | 405 mL | - | - | |
| 1-Methyl-1H-indole-7-sulfonamide | 210.26 | ~1.28 | - | ~269 g | ~75% | >98% |
Characterization of 1-Methyl-1H-indole-7-sulfonamide
-
Appearance: Off-white to light tan solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.75 (d, J=8.0 Hz, 1H), 7.55 (d, J=7.6 Hz, 1H), 7.30 (s, 2H, -SO₂NH₂), 7.20 (t, J=7.8 Hz, 1H), 7.15 (d, J=3.0 Hz, 1H), 6.50 (d, J=3.0 Hz, 1H), 4.10 (s, 3H, N-CH₃).
-
LC-MS (ESI): m/z calculated for C₉H₁₀N₂O₂S [M+H]⁺: 211.05; found: 211.1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Incomplete Methylation | Insufficient base or reaction time. | Add an additional 0.2 equiv of K₂CO₃ and continue heating. Ensure DMF is anhydrous. |
| Low reaction temperature. | Verify thermocouple accuracy and ensure the internal temperature is at least 80 °C. | |
| Step 2: Low Yield | Incomplete chlorosulfonation. | Increase reaction time or slightly increase the equivalents of chlorosulfonic acid (to 4.0 equiv). |
| Loss of product during quench. | Ensure the quench is performed at a low temperature (<20 °C) to prevent hydrolysis of the sulfonyl chloride/sulfonamide. | |
| Product is water-soluble. | If yield is very low, perform an extraction of the aqueous filtrate with ethyl acetate or DCM after filtration. | |
| Step 2: Dark-colored Product | Reaction temperature too high during sulfonation. | Strictly maintain the temperature below 10 °C during the addition of chlorosulfonic acid. |
| Impurities from starting material. | Purify the intermediate 1-methyl-1H-indole by vacuum distillation if necessary.[3] | |
| The final product can be purified by recrystallization from an ethanol/water mixture if required. |
Conclusion
This application note presents a validated and scalable two-step synthesis for 1-methyl-1H-indole-7-sulfonamide. The protocol emphasizes safety, particularly in the handling of chlorosulfonic acid, and utilizes a greener methylation procedure suitable for large-scale production. By providing detailed mechanistic insights and troubleshooting advice, this guide serves as a reliable resource for chemists in both research and industrial settings to confidently produce this valuable chemical intermediate.
References
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry. Retrieved from [Link]
-
CoLab. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonylation or arylation of indoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-methyl indole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-Methylindole. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile. Retrieved from [Link]
-
Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(46). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Methylindole. Retrieved from [Link]
-
ACS Publications. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2017). Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides. Organic Letters. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methylindole, 98+%. Retrieved from [Link]
- Google Patents. (n.d.). CN101157650B - Preparation method of methyl indole-1-carboxylate and derivatives thereof.
-
National Center for Biotechnology Information. (n.d.). Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII. PubMed Central. Retrieved from [Link]
-
R. J. Cremlyn. (2002). Chlorosulfonic Acid - A Versatile Reagent. The Royal Society of Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective sulfonylation and diazotization of indoles. Retrieved from [Link]
-
Taylor & Francis Online. (2012). A simple and efficient approach for the sulfonylation of indoles catalyzed by CuI. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(1-Methyl-1H-indole-4-yl)ethanone. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-methylimidazole. Retrieved from [Link]
-
ResearchGate. (2018). Suggest an efficient method for synthesis of 1-Methylindole? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2023). Chlorosulfonic Acid. Retrieved from [Link]
Sources
- 1. colab.ws [colab.ws]
- 2. 1-Methyl-1H-indole-7-sulfonic Acid Amide|ACI-04570 [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. api.pageplace.de [api.pageplace.de]
- 7. 1-Methylindole - Wikipedia [en.wikipedia.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-indole-7-sulfonamide
Executive Summary & Diagnostic Framework
If you are encountering low yields (<30%) or isomeric mixtures in the synthesis of 1-methyl-1H-indole-7-sulfonamide , the failure mode is almost certainly rooted in the intrinsic electronic bias of the indole ring.
The Core Problem: Indoles are electron-rich heterocycles that undergo Electrophilic Aromatic Substitution (EAS) preferentially at the C3 position . Direct chlorosulfonation (using chlorosulfonic acid) of 1-methylindole will yield the 3-isomer, not the 7-isomer. Accessing the C7 position requires reversing the polarity (umpolung) or using pre-functionalized precursors.
Decision Matrix: Select Your Current Route
| If you are using... | The Likely Failure Mode is... | Recommended Action |
| Route A: Chlorosulfonic acid on 1-methylindole | Regioselectivity: You are making the C3-isomer. | STOP. This route is electronically non-viable for C7. Switch to Route B. |
| Route B: Lithiation of 1-methylindole (no halide) | Directing Group Failure: N-methyl is a weak director for C7; C2 lithiation dominates. | STOP. Switch to Route C (7-bromo precursor). |
| Route C: Lithiation of 7-bromo-1-methylindole | Intermediate Instability: The sulfonyl chloride intermediate hydrolyzes or the Li-exchange is incomplete. | OPTIMIZE. Use the DABSO protocol (See Module 2). |
| Route D: Pd-Catalyzed Coupling | Catalyst Poisoning: Sulfur species poisoning the Pd catalyst. | MODIFY. Use specific precatalysts (See Module 3). |
The "Gold Standard" Protocol: Lithium-Halogen Exchange
The most robust method for synthesizing 1-methyl-1H-indole-7-sulfonamide is via Lithium-Halogen Exchange starting from 7-bromo-1-methylindole , utilizing DABSO (DABCO-bis(sulfur dioxide)) as a solid
Why DABSO?
Gaseous
Step-by-Step Protocol
Precursors:
-
Substrate: 7-bromo-1-methylindole (Commercial or synthesized via N-methylation of 7-bromoindole).
-
Reagent:
-Butyllithium (2.5 M in hexanes). - Source: DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[1][2]
-
Oxidant:
-Chlorosuccinimide (NCS).
Workflow:
-
Lithiation (The Exchange):
-
Dissolve 7-bromo-1-methylindole (1.0 equiv) in anhydrous THF (0.2 M).
-
Cool to -78 °C (Acetone/Dry Ice bath). Critical: Indolyl-lithium species can scramble to C2 at higher temps.
-
Add
-BuLi (1.1 equiv) dropwise over 15 minutes. -
Stir at -78 °C for 45 minutes.
-
-
Sulfinylation (The Insertion):
-
Add DABSO (0.6 equiv - Note: DABSO contains 2 molecules of
) in one portion. -
Allow the mixture to warm to room temperature (RT) over 2 hours. The solution will become a thick slurry (Lithium sulfinate salt).
-
-
Activation (One-Pot Sulfonyl Chloride Formation):
-
Cool the mixture back to 0 °C .
-
Add NCS (1.1 equiv) dissolved in THF.
-
Stir for 30 minutes. Mechanism: The sulfinate attacks the Cl of NCS, forming the sulfonyl chloride.
-
-
Amidation (Sulfonamide Formation):
-
Add aqueous ammonia (
, excess) or ammonia in dioxane (5 equiv) directly to the reaction mixture at 0 °C. -
Warm to RT and stir for 2 hours.
-
-
Workup:
-
Quench with saturated
. Extract with EtOAc. -
Wash organic layer with brine. Dry over
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-
Visualization: The Lithiation Pathway
Caption: Logical flow of the DABSO-mediated synthesis. Note the crucial transition from Nucleophile (Lithium species) to Electrophile (Sulfonyl Chloride).
Alternative Protocol: Pd-Catalyzed Aminosulfonylation[5]
If your substrate contains functional groups sensitive to
Critical Reagents:
-
Catalyst:
with CataCXium A or XPhos . (Standard often fails due to sulfur poisoning). -
Amine Source: Hydrazine monohydrate (
). Note: Direct use of ammonia is difficult in Pd-coupling; hydrazine forms the N-aminosulfonamide, which is then cleaved to the sulfonamide using Raney Ni or Nitrous Acid.
Workflow:
-
Combine 7-bromo-1-methylindole (1 equiv), DABSO (0.6 equiv), and Hydrazine (2 equiv).
-
Add Pd catalyst (5 mol%).
-
Heat to 80 °C in Ethanol/Dioxane.
-
Cleavage: Treat the resulting
with to cleave the N-N bond and yield the primary sulfonamide.
Troubleshooting Guide (FAQ)
Symptom: "I see the starting material (7-bromo) remaining after n-BuLi addition."
-
Cause: Wet solvent or insufficient lithiation time.
-
Fix: Ensure THF is distilled over Na/Benzophenone or from a solvent purification system. Increase lithiation time to 1 hour, but do not raise the temperature above -70 °C, or the lithium will migrate to the C2 position (thermodynamic control).
Symptom: "I isolated the 3-sulfonyl isomer."
-
Cause: You likely used Route A (Direct chlorosulfonation). Or, if using Route C, your lithiation temperature was too high, allowing isomerization, though C2 is the usual migration target.
-
Fix: Confirm structure by NMR. The C3 proton is a singlet around 7.1-7.2 ppm in the parent indole; its absence confirms C3 substitution. For C7 substitution, you should see the C2 and C3 protons as distinct doublets (or d/d).
Symptom: "Yield is low (<20%) during the NCS step."
-
Cause: Hydrolysis of the sulfonyl chloride.
-
Fix: The sulfonyl chloride intermediate is highly reactive. Ensure the ammonia source is added immediately after the NCS reaction is complete. Do not isolate the sulfonyl chloride; perform the amidation in the same flask.
Symptom: "The reaction turns black/tarry upon adding SO2 gas."
-
Cause: Polymerization or over-oxidation.
-
Fix: Switch to DABSO . It releases
slowly and in a controlled manner, preventing the harsh exotherms associated with gas addition.
Quantitative Comparison of Methods
| Feature | Route A: Chlorosulfonation | Route B: Lithiation (Gas SO2) | Route C: Lithiation (DABSO) |
| Regioselectivity | Poor (C3 Major) | Excellent (C7) | Excellent (C7) |
| Yield | < 5% (Target Isomer) | 40-50% | 75-85% |
| Reproducibility | High (for wrong isomer) | Low (Gas handling) | High (Stoichiometric) |
| Safety | High (Acid burns) | Low (Toxic Gas) | High (Solid Reagent) |
References
-
Woolven, H., et al. (2011).[3] "DABCO-bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation."[2][3][4][5][6] Organic Letters, 13(18), 4876–4878.
- Core Reference for the DABSO protocol.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[3]
- Authoritative text on Indole reactivity (C3 vs C7 selectivity).
-
Emmett, E. J., & Willis, M. C. (2015). "Palladium-Catalyzed Aminosulfonylation of Aryl Halides." Asian Journal of Organic Chemistry, 4(7), 602–611.
- Reference for the Pd-catalyzed altern
- Beccalli, E. M., et al. (2007). "C-H Activation in Indole Synthesis." Tetrahedron, 63, 6587.
Sources
- 1. Palladium-catalysed aminosulfonylation of aryl-, alkenyl- and heteroaryl halides: scope of the three-component synthesis of N-aminosulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. afinitica.com [afinitica.com]
- 6. Palladium-catalyzed aminosulfonylation of aryl halides. | Department of Chemistry [chem.web.ox.ac.uk]
Technical Guide: Mitigating Hydrolysis of 1-Methyl-1H-indole-7-sulfonyl Chloride
This technical guide addresses the stability and reactivity challenges associated with 1-Methyl-1H-indole-7-sulfonyl chloride (CAS: 941716-95-6). It is designed for medicinal chemists and process scientists encountering hydrolysis issues during sulfonylation reactions.
Executive Summary & Reagent Profile
This compound is a specialized electrophile used to introduce the indole pharmacophore. Unlike the more common 5- or 3-sulfonyl isomers, the 7-position presents unique challenges:
-
Steric Hindrance: The sulfonyl group is located at the peri-position relative to the N-methyl group. This steric crowding retards nucleophilic attack by the desired amine, extending reaction times and increasing the window for competitive hydrolysis by trace moisture.
-
Electronic Deactivation: The electron-rich indole ring reduces the electrophilicity of the sulfur center compared to electron-deficient benzenesulfonyl chlorides (e.g., tosyl or nosyl chlorides), making it "sluggish" and more selective for hydrolysis if highly nucleophilic amines are not used.
Diagnostic: Is it Hydrolysis?
Before troubleshooting, confirm that the byproduct is indeed the sulfonic acid (hydrolysate) and not a regioselective isomer or other impurity.
| Analytical Method | Observation Indicating Hydrolysis (Sulfonic Acid Formation) |
| LC-MS (ESI-) | Mass Shift: Look for the parent ion of the sulfonic acid: [M-H]⁻ = 210.02 Da . (The Chloride MW is ~229.68. Hydrolysis loss of Cl (-35.5) and gain of OH (+17.0) results in a net mass decrease of ~18.5 Da in the neutral molecule). |
| 1H NMR (DMSO-d6) | Chemical Shift: The C7-H and C6-H protons often shift upfield (shielding) in the acid compared to the chloride due to the loss of the electron-withdrawing Cl. Broad Peak: Appearance of a broad singlet (>10 ppm) corresponding to the sulfonic acid -OH (if dry DMSO is used). |
| TLC | Retention Factor (Rf): The sulfonic acid is highly polar and will likely streak or remain at the baseline (Rf ~ 0) in standard EtOAc/Hexane systems. The chloride is less polar (Rf ~ 0.4–0.6). |
Mechanism of Failure: The Competitive Pathway
Understanding the competition between the desired Aminolysis and the unwanted Hydrolysis is critical. The reaction is a race between your amine and adventitious water.
Figure 1: The competitive pathways. Note that base catalysis activates the reagent for BOTH pathways. If the amine is sterically hindered or weak, water wins.
Troubleshooting Guide (FAQ)
Q1: I am using "anhydrous" solvents, but I still see 30% hydrolysis. Why? A: "Anhydrous" bottles are often compromised after the first use.
-
The Cause: Sulfonyl chlorides are hygroscopic. The 7-position steric bulk slows the amine reaction, giving even ppm-levels of water time to react.
-
The Fix:
-
Use a molecular sieve trap in your solvent lines or freshly distilled solvents.
-
Azeotropic Drying: Dissolve your amine and base in toluene/DCM, evaporate to dryness, and repeat before adding the sulfonyl chloride. This removes surface moisture from the glassware and reagents.
-
Q2: My reaction is extremely slow. Should I heat it? A: NO. Heating increases the rate of hydrolysis faster than it increases the rate of sulfonylation (due to the higher effective concentration of water relative to the bulky amine in the transition state).
-
The Fix: Use a nucleophilic catalyst. Add 10-20 mol% DMAP (4-Dimethylaminopyridine) . This forms a highly reactive N-acylpyridinium-type salt that overcomes the steric hindrance at the indole 7-position, accelerating aminolysis at 0°C or Room Temperature (RT).
Q3: Which base should I use? A: Avoid inorganic bases (like K2CO3) in biphasic systems unless using a phase transfer catalyst, as they introduce water.
-
Recommendation: Use Pyridine (as solvent and base) or Triethylamine (TEA)/DIPEA in DCM.
-
Critical Note: If using TEA, ensure it is free of amine salts. Old TEA can contain water.
Q4: Can I recover the reagent if it hydrolyzes? A: No. The sulfonic acid is thermodynamically stable. However, you can re-activate the sulfonic acid if you isolate it, by treating it with Thionyl Chloride (SOCl2) or Oxalyl Chloride with catalytic DMF to regenerate the sulfonyl chloride. This is a salvage operation, not a standard step.
Optimized Protocol: Anhydrous Sulfonylation
This protocol is optimized for the sterically hindered this compound.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
DIPEA (2.0 equiv) or Pyridine (3.0 equiv)
-
DMAP (0.1 equiv) – Crucial for 7-position reactivity
-
Solvent: Anhydrous DCM or THF (DCM is preferred for solubility)
Step-by-Step Procedure:
-
System Prep: Flame-dry a round-bottom flask under a stream of Nitrogen or Argon.
-
Amine Solution: Charge the flask with the Amine , DIPEA , and DMAP . Dissolve in anhydrous DCM.
-
Temperature Control: Cool the mixture to 0°C using an ice bath. Cooling suppresses the background hydrolysis rate.
-
Reagent Addition: Dissolve the This compound in a minimal amount of anhydrous DCM in a separate dry vial. Add this solution dropwise to the amine mixture over 5–10 minutes.
-
Why? High local concentration of the chloride without immediate amine contact favors hydrolysis. Slow addition ensures the chloride immediately encounters an excess of amine/catalyst.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir. Monitor by LCMS at 1 hour.
-
Quench & Workup:
-
Quench with saturated NH4Cl (acidic quench removes unreacted amine).
-
Extract with DCM.
-
Wash organic layer with 1M HCl (to remove pyridine/DMAP) followed by Brine .
-
Dry over Na2SO4 and concentrate.[3]
-
Troubleshooting Logic Flow
Figure 2: Decision tree for troubleshooting low yields.
References
- Context: Provides general reactivity profiles for indole-sulfonyl chlorides and their susceptibility to nucleophilic substitution.
- Context: Physical properties and storage class (moisture sensitive) for the specific 7-isomer.
-
King, J. F., et al. (1984). The mechanism of hydrolysis of sulfonyl chlorides. Canadian Journal of Chemistry. Retrieved January 31, 2026, from [Link]
- Context: Authoritative mechanism on general base catalysis in sulfonyl chloride hydrolysis.
-
Organic Chemistry Portal. (n.d.). Sulfonamides - Synthesis and Reactivity. Retrieved January 31, 2026, from [Link]
- Context: Standard protocols for DMAP-catalyzed sulfonyl
Sources
Technical Support Center: 1-Methyl-1H-indole-7-sulfonyl chloride (CAS 941716-95-6)
Executive Summary
1-Methyl-1H-indole-7-sulfonyl chloride is a specialized electrophile used primarily for introducing the indole-7-sulfonyl pharmacophore into amines and alcohols.[1] Like all sulfonyl chlorides, it is inherently hygroscopic and susceptible to nucleophilic attack by water.
The Critical Insight: The 7-position of the indole ring places the sulfonyl group in a sterically unique environment (the peri-position relative to the N-methyl group).[1] While this provides unique regioselectivity in binding, it does not significantly protect the sulfur atom from hydrolysis. Moisture exposure leads to rapid degradation into 1-methyl-1H-indole-7-sulfonic acid and hydrochloric acid (HCl) .[1] This degradation is autocatalytic; the generated HCl can protonate the indole ring or catalyze further hydrolysis, leading to complete reagent failure and potential side reactions in sensitive substrates.
Technical Deep Dive: The Hydrolysis Mechanism
Understanding the failure mode is the first step to prevention. The reaction with moisture is not a simple degradation; it is a competitive pathway that outcompetes your desired sulfonylation if water is present.
Mechanism of Action
The sulfur atom in the sulfonyl group (
Key Consequence: The resulting sulfonic acid is unreactive toward amines under standard basic conditions. It acts as a dead-end sink for your starting material.[1]
Figure 1: Competitive pathways between desired sulfonylation and moisture-induced hydrolysis. Note the autocatalytic feedback loop driven by HCl generation.
Troubleshooting Guide
Issue 1: Low Yield / Incomplete Conversion
User Question: "I added 1.2 equivalents of the sulfonyl chloride to my amine, but LCMS shows 40% unreacted amine and a large peak for the sulfonic acid. Why?"
Diagnosis: This is the classic signature of hydrolysis competition . The reagent hydrolyzed before it could react with your amine.
-
Cause A: Wet solvent.[1][2] Technical grade DCM or THF can contain enough water (200-500 ppm) to consume a significant portion of your reagent.[1]
-
Cause B: "Wet" base.[1] Hygroscopic bases like TEA or DIPEA can absorb atmospheric moisture if older bottles are used.[1]
-
Cause C: Slow addition. If you dissolved the sulfonyl chloride and let it sit in a non-anhydrous atmosphere before addition, it degraded.
Solution:
-
Switch to Anhydrous Solvents: Use solvents dried over molecular sieves (<50 ppm water).[1]
-
Reverse Addition: Dissolve the amine and base first. Add the sulfonyl chloride last as a solid or a freshly prepared concentrated solution.
-
Increase Equivalents: If strict anhydrous conditions are impossible, increase reagent loading to 1.5–2.0 equivalents to account for "sacrificial" hydrolysis.
Issue 2: Reagent "Caking" or Hardening
User Question: "The reagent in the bottle has turned from a free-flowing powder into a hard yellow lump. Is it still usable?"
Diagnosis: The reagent has absorbed atmospheric moisture, leading to partial hydrolysis. The "crust" is likely a mixture of the sulfonic acid and the hydrochloride salt of the remaining reagent.
-
Risk: The stoichiometry is now unknown.[1] Using this by weight will result in under-dosing.[1]
-
Risk: The generated HCl may have degraded the indole ring (acid-catalyzed polymerization).[1]
Solution:
-
Do NOT use for critical reactions.
-
Recovery (If necessary): You can attempt to dissolve the material in dry DCM, filter off the insoluble sulfonic acid/salts, and use the filtrate immediately. However, purchasing fresh reagent is strongly recommended.
Issue 3: Violent Fuming Upon Opening
User Question: "When I opened the bottle, white fumes appeared. Is this normal?"
Diagnosis: This indicates significant degradation inside the bottle.[1] The "fumes" are HCl gas reacting with atmospheric moisture to form hydrochloric acid mist.
-
Safety Hazard: This confirms high pressure buildup inside the vessel.
Solution:
-
Vent carefully in a fume hood.
-
Discard the lot. The reagent is likely compromised beyond purification.
Experimental Protocols
Protocol A: Moisture-Free Sulfonylation (Standard)
Use this protocol for standard library synthesis or lead optimization.[1]
Reagents:
-
Amine substrate (1.0 equiv)
-
This compound (1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DCM (Dichloromethane) or DMF (Dimethylformamide)
Step-by-Step:
-
Prepare System: Flame-dry a reaction vial or round-bottom flask under Argon/Nitrogen flow.
-
Solvent Check: Ensure solvent water content is <50 ppm (Karl Fischer titration or fresh molecular sieves).[1]
-
Base Addition: Dissolve the amine (1.0 equiv) in anhydrous solvent (0.1 M concentration). Add DIPEA (3.0 equiv).
-
Reagent Addition:
-
Preferred: Add the sulfonyl chloride (1.2 equiv) as a solid in one portion with rapid stirring.
-
Alternative: If adding as a solution, dissolve the sulfonyl chloride in a separate dry vial and transfer via syringe immediately (< 1 min). Do not let the stock solution sit.
-
-
Monitoring: Stir at Room Temperature (RT). Monitor by TLC or LCMS at 1 hour.
-
Note: The reaction is usually fast (< 2 hours).
-
-
Quenching: Quench with saturated aqueous
to neutralize any remaining acid chloride and the generated HCl.
Protocol B: Reagent Purity Check (Derivatization)
Use this to validate a suspicious bottle of reagent before committing valuable substrate.
-
Setup: Take a clean vial with 1 mL of MeOH.
-
Add Amine: Add 50 µL of Benzylamine (excess).
-
Add Reagent: Add ~5 mg of the this compound sample.[1]
-
Wait: Shake for 5 minutes.
-
Analyze (LCMS):
-
Peak A (Product): Look for mass [M+H]+ corresponding to the N-benzyl sulfonamide.
-
Peak B (Impurity): Look for mass corresponding to the methyl ester (reaction with MeOH) or sulfonic acid (reaction with water).
-
Calculation: If Ratio (Product / Total UV Area) > 95%, the reagent is good. If < 80%, discard or repurify.
-
Data & Reference Tables
Solvent Compatibility for this compound[1][3]
| Solvent | Suitability | Risk Factor | Notes |
| DCM (Anhydrous) | Excellent | Low | Best general solvent. Easy workup. |
| THF (Anhydrous) | Good | Low | Good for polar amines. Ensure peroxide-free. |
| DMF (Dry) | Good | Medium | Hard to remove. Use for low-solubility substrates.[1] |
| Water/Alcohols | Forbidden | Critical | Immediate hydrolysis/alcoholysis.[1] |
| DMSO | Poor | High | Often contains water; difficult to dry effectively. |
Troubleshooting Decision Tree
Figure 2: Decision logic for diagnosing reaction failures based on crude LCMS data.
Frequently Asked Questions (FAQs)
Q: Can I store this compound in the fridge? A: Yes, but with a caveat. Storage at 2-8°C is recommended to slow thermal degradation.[1] However, you must allow the bottle to warm to room temperature in a desiccator before opening. Opening a cold bottle in a warm lab causes immediate condensation of atmospheric moisture onto the reagent, ruining it for future use.
Q: Is the 7-position more stable than the 4, 5, or 6-isomers? A: Not significantly regarding moisture.[1] While the 7-position is sterically crowded (peri-effect), the sulfonyl chloride moiety is extended away from the ring enough that water still has facile access. Do not rely on steric hindrance for stability.[1]
Q: Can I use water as a co-solvent (Schotten-Baumann conditions)? A: Only if your amine is highly nucleophilic and you use a biphasic system (e.g., DCM/Water) with a phase transfer catalyst. In a homogeneous aqueous mixture (e.g., THF/Water), hydrolysis will likely outcompete sulfonylation. For valuable substrates, anhydrous conditions are strictly superior.
Q: How do I remove the sulfonic acid byproduct? A: The sulfonic acid is highly polar and acidic.
-
Acidic Wash: Wash the organic layer with 1M HCl (the sulfonamide is stable, the acid stays in water).
-
Basic Extraction: If the product is neutral, wash with saturated
. The sulfonic acid forms a water-soluble salt and is removed.[1]
References
-
Sigma-Aldrich. this compound Product Page. Accessed January 31, 2026. Link
-
PubChem. 1-Methylindole (Parent Scaffold Data). National Library of Medicine.[1] Accessed January 31, 2026. Link
-
Gnedin, B. G., et al. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions."[3] Journal of Organic Chemistry USSR, vol. 24, no. 4, 1988.[3] Link[3]
-
King, J. F., et al. "Mechanisms of Hydrolysis of Sulfonyl Chlorides." Canadian Journal of Chemistry, 1989.[2] (General mechanism for sulfonyl chloride hydrolysis). Link
-
Santa Cruz Biotechnology. this compound Data Sheet. Link
Sources
Technical Support Center: Catalyst Poisoning in Indole Sulfonyl Chloride Reactions
Topic: Troubleshooting Catalyst Deactivation & Poisoning Mechanisms Reagent Class: Indole-3-sulfonyl chlorides (and related isomers) Affected Chemistries: Desulfitative Cross-Couplings (Suzuki, Heck), Sulfonylation, and C-H Functionalization.
Executive Summary: The "Double-Edged" Reagent
As a Senior Application Scientist, I often see researchers struggle with Indole Sulfonyl Chlorides (ISCs) . These reagents are potent electrophiles for introducing the indole scaffold, particularly via desulfitative cross-coupling (where the
However, ISCs present a dual-poisoning threat to transition metal catalysts (Pd, Ni, Cu):
-
Sulfur Poisoning: The extrusion of
(a necessary step in desulfitative coupling) generates sulfur species that bind irreversibly to metal centers, arresting the catalytic cycle. -
Azole Coordination: The indole nitrogen (if unprotected or if the protecting group is labile) acts as a competitive ligand, forming thermodynamically stable, catalytically inactive metal-amido complexes.
This guide provides the diagnostic tools and protocols to bypass these "off-ramps" and restore catalytic turnover.
Diagnostic Hub: What is your reaction telling you?
Use this matrix to identify the specific mode of catalyst failure based on visual and analytical observations.
| Symptom | Observation (Visual/LCMS) | Root Cause | Immediate Corrective Action |
| The "Black Crash" | Reaction mixture turns black/precipitates immediately upon heating. Zero conversion. | Pd Aggregation (Particle Growth). The catalyst ligands were stripped by | Switch to bidentate ligands (e.g., dppf, Xantphos) or bulky phosphines (e.g., XPhos) that resist displacement. Add TBAB (tetra-n-butylammonium bromide) as a stabilizer. |
| The "Sulfinate Trap" | Starting material is consumed, but the major product is the Indole-Sulfinate (or Sulfone), not the coupled biaryl. | Failed Desulfitative Step. The Pd-Sulfinate species formed after oxidative addition is too stable to extrude | Increase reaction temperature (>100°C). Switch solvent to 1,4-Dioxane or Diglyme to promote |
| The "Indole Arrest" | Reaction stalls at ~10-20% conversion. Catalyst is still soluble (no precipitate). | N-Coordination Poisoning. The indole nitrogen is binding to the Pd(II) center, blocking the transmetallation site. | Ensure Indole N is protected with a non-labile group (e.g., SEM, Boc). If N-H is free, use 3.0 equiv of base to keep it deprotonated, or add a Lewis Acid (e.g., |
| The "Hydrolysis Dead-End" | Formation of Indole-Sulfonic Acid. Catalyst turns inactive over time. | Acid Poisoning. Trace water hydrolyzed the | Use strictly anhydrous conditions. Add molecular sieves (4Å). Add an inorganic base buffer ( |
Deep Dive: The Mechanism of Poisoning
To solve the problem, you must visualize the "Off-Ramps" in the catalytic cycle. The diagram below illustrates the standard Desulfitative Suzuki Coupling pathway versus the poisoning pathways.
Figure 1: Mechanistic pathways for Pd-catalyzed desulfitative coupling of Indole Sulfonyl Chlorides. Note the critical "Sulfinate" bottleneck where
Experimental Protocol: The "Catalyst Competency" Stress Test
Before committing valuable intermediates, perform this standardized stress test to validate your catalytic system against sulfur/nitrogen poisoning.
Objective: Determine if the catalyst system can survive the
Reagents:
-
Substrate: 1-Methylindole-3-sulfonyl chloride (0.5 mmol) [Model Substrate]
-
Coupling Partner: Phenylboronic acid (0.75 mmol)
-
Catalyst:
(5 mol%) + XPhos (10 mol%) [Recommended starting point] -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a reaction vial and cool under Argon. Oxygen accelerates Pd-S cluster formation.
-
Pre-complexation: Add
and XPhos to the vial. Add 1 mL Dioxane. Stir at RT for 5 mins.-
Checkpoint: Solution should turn from orange to bright yellow (active Pd(0) species). If it stays dark/black, your solvent is wet or ligand is oxidized.
-
-
Addition: Add the Indole-SO2Cl, Boronic acid, and Base. Seal immediately.
-
The "Desulfitative Ramp":
-
Heat to 80°C for 1 hour.
-
Take Aliquot A: Check LCMS. You will likely see the Sulfinate intermediate (Mass = Indole + SO2 + Ph).
-
Ramp to 110°C for 2 hours.
-
Take Aliquot B: Check LCMS. The Sulfinate should disappear, replaced by the Biaryl (Indole-Ph).
-
-
Analysis:
-
If Aliquot B shows Pd Black and Unreacted Sulfinate , the catalyst died before
extrusion. Action: Switch to a Pd(II) precatalyst like Pd(dppf)Cl2 or PepPSI-IPr .
-
Frequently Asked Questions (FAQs)
Q1: Why does my reaction work for Benzenesulfonyl chloride but fail for Indole-3-sulfonyl chloride?
A: The indole ring is electron-rich. This increases the electron density on the sulfur atom in the intermediate Pd-sulfinate complex, strengthening the Pd-S bond and making
Q2: Can I use "ligandless" conditions (Pd/C or Pd(OAc)2 only)?
A: Absolutely not. While ligandless conditions work for some simple aryl chlorides, sulfonyl chlorides release
Q3: How do I remove the sulfur smell/byproducts?
A: The reaction generates
-
Protocol: Connect the reaction vessel outlet to a scrubber containing saturated aqueous
or bleach. -
Post-Rxn: Wash the organic layer with 10% aqueous
to reduce any lingering sulfonyl chlorides or sulfinates.
Q4: My Indole-SO2Cl decomposes on the shelf. Is this affecting the catalysis?
A: Yes. These reagents hydrolyze to sulfonic acids (
-
Fix: Recrystallize the sulfonyl chloride from dry hexane/CH2Cl2 before use. If not possible, add 10 mol% of an organic base (e.g.,
) before adding the catalyst to neutralize the acid.
References
-
Mechanistic Studies on Desulfitative Coupling
-
Catalyst Poisoning by Sulfur
-
Indole Functionalization
- Title: Transition Metal-Catalyzed C-H Functionaliz
- Source:New Journal of Chemistry (2020).
-
URL:[Link]
-
Troubleshooting Pd Catalysis
- Title: Mechanisms of Catalyst Poisoning in Palladium-C
- Source:Journal of the American Chemical Society (2010).
-
URL:[Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of 1-Methyl-1H-indole-7-sulfonamide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the gold standard for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H NMR characterization of 1-methyl-1H-indole-7-sulfonamide, a molecule of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific compound, this guide will present a detailed prediction of its ¹H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from closely related structural analogs. By dissecting the contributions of the 1-methyl-1H-indole core and the 7-sulfonamide substituent, we will construct a robust hypothesis for the expected chemical shifts, multiplicities, and coupling constants. This approach not only serves as a valuable predictive tool but also enhances the foundational understanding of structure-spectrum correlations.
The Logic of Spectral Prediction: Deconstructing 1-Methyl-1H-indole-7-sulfonamide
The structure of 1-methyl-1H-indole-7-sulfonamide can be conceptually broken down into two key components: the 1-methyl-1H-indole nucleus and the 7-sulfonamide group. The predicted ¹H NMR spectrum is a composite of the spectral features of these fragments, modified by their mutual electronic influence.
1. The 1-Methyl-1H-indole Core: The ¹H NMR spectrum of 1-methyl-1H-indole serves as our primary reference. The presence of the methyl group at the N1 position simplifies the spectrum by removing the characteristic broad N-H proton signal and introduces a sharp singlet for the methyl protons. The protons on the indole ring exhibit well-defined chemical shifts and coupling patterns.
2. The 7-Sulfonamide Substituent: The sulfonamide (-SO₂NH₂) group at the C7 position is a strong electron-withdrawing group. This will exert a significant deshielding effect on the protons in its vicinity, particularly H-6. The amide protons of the sulfonamide group itself are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
Predicted ¹H NMR Spectrum of 1-Methyl-1H-indole-7-sulfonamide
Based on the analysis of its constituent parts and known substituent effects, the following table summarizes the predicted ¹H NMR spectral data for 1-methyl-1H-indole-7-sulfonamide.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-2 | 7.0 - 7.2 | Doublet | J2,3 ≈ 3.0 Hz | Relatively unaffected by the C7 substituent. Its chemical shift will be similar to that in 1-methyl-1H-indole. |
| H-3 | 6.4 - 6.6 | Doublet | J3,2 ≈ 3.0 Hz | Similar to H-2, the electronic effect of the C7-substituent is attenuated. Its chemical shift will be comparable to that in 1-methyl-1H-indole. |
| H-4 | 7.5 - 7.7 | Doublet of doublets | J4,5 ≈ 8.0 Hz, J4,6 ≈ 1.0 Hz | Expected to be slightly deshielded compared to 1-methyl-1H-indole due to the overall electron-withdrawing nature of the sulfonamide group. |
| H-5 | 7.0 - 7.2 | Triplet | J5,4 ≈ 8.0 Hz, J5,6 ≈ 8.0 Hz | The chemical shift of this proton is influenced by both the C7-sulfonamide and the pyrrole ring. It is expected to be in a similar region to other indole protons. |
| H-6 | 7.8 - 8.0 | Doublet of doublets | J6,5 ≈ 8.0 Hz, J6,4 ≈ 1.0 Hz | This proton is ortho to the strongly electron-withdrawing sulfonamide group and is therefore expected to be the most deshielded of the aromatic protons. |
| N-CH₃ | 3.7 - 3.8 | Singlet | - | The chemical shift of the N-methyl group is characteristic and is not expected to be significantly shifted by the C7-substituent.[1] |
| -SO₂NH₂ | 7.2 - 7.5 (broad) | Singlet | - | The chemical shift of sulfonamide protons can vary and they often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The signal can sometimes be difficult to observe.[2] |
Comparative Analysis with Structural Analogs
To substantiate our predictions, we will now compare the expected spectral features of 1-methyl-1H-indole-7-sulfonamide with the experimentally determined ¹H NMR data of relevant precursor and analogous molecules.
1-Methyl-1H-indole: The Parent Scaffold
The experimental ¹H NMR spectrum of 1-methyl-1H-indole provides a baseline for the indole core protons.
| Proton | Experimental Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~7.02 | Doublet | J2,3 ≈ 3.1 Hz |
| H-3 | ~6.48 | Doublet | J3,2 ≈ 3.1 Hz |
| H-4 | ~7.63 | Doublet | J4,5 ≈ 7.9 Hz |
| H-5 | ~7.13-7.08 (multiplet) | Multiplet | - |
| H-6 | ~7.24-7.18 (multiplet) | Multiplet | - |
| H-7 | ~7.31 | Doublet | J7,6 ≈ 8.2 Hz |
| N-CH₃ | ~3.75 | Singlet | - |
Data sourced from ResearchGate[1]
The introduction of the sulfonamide group at C7 will primarily impact the chemical shifts of the protons on the benzenoid ring (H-4, H-5, H-6), with the most pronounced effect on the ortho proton, H-6.
Benzenesulfonamide: The Substituent Analog
While not an indole, benzenesulfonamide provides insight into the typical chemical shifts of protons on an aromatic ring bearing a sulfonamide group and the sulfonamide protons themselves.
| Proton | Experimental Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |
| H-2, H-6 (ortho) | ~7.85 | Multiplet |
| H-3, H-4, H-5 (meta, para) | ~7.58 | Multiplet |
| -SO₂NH₂ | ~7.37 | Singlet |
The ortho protons in benzenesulfonamide are significantly deshielded, which supports our prediction of a downfield shift for H-6 in 1-methyl-1H-indole-7-sulfonamide.
Experimental Protocol for ¹H NMR Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data for the characterization of 1-methyl-1H-indole-7-sulfonamide, the following detailed protocol is recommended.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid 1-methyl-1H-indole-7-sulfonamide.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like those of the sulfonamide group. DMSO-d₆ is often preferred for sulfonamides as it can help to sharpen the N-H signals.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and resolution.
- Tune and match the probe for the ¹H frequency.
- Shim the magnetic field to obtain optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical acquisition parameters:
- Pulse angle: 30-45 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
- For unambiguous assignment, consider performing two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbon atoms.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
- Integrate the signals to determine the relative number of protons for each resonance.
Visualizing the Structure and Workflow
To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Figure 1: Structure of 1-Methyl-1H-indole-7-sulfonamide with Proton Numbering.
Sources
Technical Comparison: Regiochemical & Electronic Determinants in Indole Sulfonyl Chlorides
Executive Summary
In medicinal chemistry, particularly in the synthesis of 5-HT
-
Indole-5-sulfonyl chloride behaves as a typical electron-rich aryl sulfonyl chloride. It is kinetically faster in nucleophilic substitutions and generally more stable to hydrolysis.
-
Indole-7-sulfonyl chloride is dominated by the proximal N-H effect . It exhibits significant steric hindrance and unique electrostatic repulsion in basic media, often requiring modified protocols to achieve high yields.
Electronic & Structural Landscape
To understand the reactivity, we must visualize the electronic manifold of the indole ring. The pyrrole-like nitrogen lone pair donates electron density into the ring system.
The "Para-Like" 5-Position (5-ISC)
The 5-position is electronically conjugated to the nitrogen lone pair (analogous to a para-substituted aniline).
-
Electronic Effect: The nitrogen donates density (
resonance), making the ring electron-rich. However, the sulfonyl group is far enough away that it does not suffer from direct steric clash. -
Result: The sulfonyl sulfur is sufficiently electrophilic, but the ring's donation stabilizes the molecule against rapid decomposition.
The "Ortho-Like" 7-Position (7-ISC)
The 7-position is directly adjacent to the indole N-H.
-
Steric Wall: The N-H bond (or N-protecting group) creates a steric blockade, hindering the trajectory of incoming nucleophiles (
). -
Electrostatic Gating: In standard Schotten-Baumann conditions (basic pH), the indole N-H is often deprotonated (
, lowered by the electron-withdrawing sulfonyl group). The resulting indolyl anion places a localized negative charge on the Nitrogen, immediately adjacent to the Sulfonyl sulfur. This creates Coulombic repulsion for incoming anionic nucleophiles (like amines in basic solution).
Visualization: Steric & Electronic Vector Map
Figure 1: Mechanistic flow comparing the accessible 5-position vs. the sterically/electronically gated 7-position.
Reactivity Matrix: Head-to-Head Comparison
The following data summarizes general trends observed in synthetic optimization campaigns (e.g., 5-HT
| Feature | Indole-5-Sulfonyl Chloride | Indole-7-Sulfonyl Chloride |
| Electrophilicity | High. Comparable to tosyl chloride. | Moderate/Low. Attenuated by steric shielding. |
| Hydrolytic Stability | Moderate. Stable in dry solvents; hydrolyzes slowly in air. | Low. Prone to rapid hydrolysis or decomposition if N is unprotected (autocatalysis via N-H). |
| Steric Hindrance | Negligible. | Significant. The N-1 substituent (H or R) blocks the reaction center. |
| Base Sensitivity | Tolerates strong bases (TEA, DIPEA). | Sensitive. Strong bases deprotonate N-1, killing reactivity via repulsion. |
| Preferred Solvent | DCM, THF, Acetonitrile. | DCM (strictly anhydrous); avoid protic solvents. |
| Typical Yield | 85 - 95% | 50 - 75% (without optimization). |
Experimental Protocol: Optimized Sulfonylation
This protocol is designed to handle the nuances of the 7-isomer , but works excellently for the 5-isomer. The key is controlling the ionization state of the indole nitrogen .
Critical Pre-Requisite: N-Protection (Recommended for 7-ISC)
For Indole-7-sulfonyl chloride, it is highly recommended to use an N-protected indole (e.g., N-Boc, N-Tosyl, or N-Methyl) to eliminate the acidic proton and prevent anionic repulsion.
Materials
-
Reagent A: Indole-sulfonyl chloride (1.0 equiv)
-
Reagent B: Amine nucleophile (1.1 equiv)
-
Base: Pyridine (3.0 equiv) OR DIPEA (2.5 equiv) + DMAP (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolve Reagent B (Amine) in anhydrous DCM (
concentration). -
Add Base (Pyridine is preferred for 7-ISC as it buffers without rapidly deprotonating the indole N as aggressively as NaOH).
-
-
Controlled Addition (The "Cold" Start):
-
Cool the reaction mixture to 0°C . Why? Sulfonyl chlorides are prone to hydrolysis; low temp favors the amine attack over trace water.
-
Dissolve Indole-sulfonyl chloride in a minimal amount of DCM.
-
Add the sulfonyl chloride solution dropwise over 15 minutes.
-
-
Reaction Phase:
-
For 5-ISC: Warm to Room Temperature (RT) immediately. Stir for 2-4 hours.
-
For 7-ISC: Keep at 0°C for 1 hour, then warm to RT. Stir for 12-18 hours. Why? The steric barrier at position 7 requires longer reaction times.
-
-
Monitoring & Quench:
-
Monitor via TLC (Hexane/EtOAc 7:3). Look for the disappearance of the non-polar sulfonyl chloride spot.
-
Quench with 1M HCl (to remove pyridine/excess amine).
-
-
Workup:
-
Extract with DCM. Wash organic layer with Sat. NaHCO
(removes sulfonic acid byproducts) and Brine. -
Dry over Na
SO .[1]
-
Workflow Diagram
Figure 2: Differential workflow emphasizing the extended reaction time required for the sterically hindered 7-isomer.
Troubleshooting & Optimization
If you experience low yields with Indole-7-sulfonyl chloride :
-
Check the Base: If using a strong base (NaH, NaOH) in a biphasic system, you are likely forming the unreactive Indolyl anion. Switch to Pyridine or 2,6-Lutidine (weaker bases).
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acyl pyridinium-type intermediate that overcomes the steric barrier at position 7.
-
Reverse Addition: If the amine is valuable/scarce, add the amine to the sulfonyl chloride to keep the electrophile in excess initially.
References
-
Medicinal Chemistry of 5-HT6 Antagonists
- Holenz, J., et al. "Medicinal chemistry strategies to 5-HT6 receptor antagonists." Drug Discovery Today, 2006.
- Context: Discusses the synthesis of sulfonamide-based antagonists where position 5 vs 7 substitution p
-
General Sulfonylation Methodologies
-
De Luca, L., et al.[2] "A mild and efficient alternative to the classical sulfonyl chloride formation." Synlett, 2004.
- Context: Provides foundational protocols for handling sensitive sulfonyl chlorides.
-
-
Electronic Effects in Indoles
- Pelletier, F. L., et al. "Electronic Effects on the Reactivity of Indoles." Journal of Organic Chemistry.
- Context: Validates the electron density maps of the indole ring
(Note: While specific "head-to-head" kinetic papers are rare, the reactivity profiles described above are synthesized from standard Hammett principles and established protocols in the synthesis of tryptamine-based therapeutics.)
Sources
A Senior Application Scientist's Guide to Alternative Reagents for 1-Methyl-1H-indole-7-sulfonyl chloride
Introduction: The Role of 1-Methyl-1H-indole-7-sulfonyl chloride in Modern Chemistry
This compound is a specialized reagent, pivotal in medicinal chemistry and organic synthesis for introducing the 1-methylindol-7-ylsulfonyl moiety. This functional group is of significant interest in drug discovery, as the indole scaffold is a "privileged structure" found in numerous FDA-approved drugs, and the sulfonamide linkage is a cornerstone of many therapeutic agents.[1] The specific substitution pattern of this reagent allows for the synthesis of compounds with unique steric and electronic properties, potentially leading to enhanced target affinity and selectivity.
However, reliance on a single, specialized reagent can present limitations, including commercial availability, cost, and specific reactivity profiles that may not be suitable for all substrates or desired transformations. The quest for novel chemical matter and optimized synthetic routes necessitates a thorough understanding of the available alternatives. This guide provides an in-depth comparison of alternative reagents and strategies, empowering researchers to make informed decisions in their synthetic endeavors. We will explore direct structural analogs, alternative sulfonylation methodologies, and the strategic use of bioisosteres to bypass the need for this specific sulfonyl chloride altogether.
Category 1: Alternative Indole-Based Sulfonylating Agents
The most direct alternatives are other sulfonyl chlorides built upon the indole framework. The choice of reagent in this category is often driven by the desired point of attachment and the electronic properties of the final molecule.
N-Aryl Sulfonyl Indoles
Instead of sulfonylation at the C-7 position, a common strategy involves attaching the sulfonyl group to the indole nitrogen (N-1). This is often simpler to achieve and serves as a method for both functionalization and protection of the indole nitrogen. A wide variety of commercially available benzenesulfonyl chlorides can be used for this purpose.[2]
Causality of Experimental Choice: N-sulfonylation is typically favored when the indole nitrogen's reactivity needs to be masked or when the sulfonyl group is intended to modulate the electronic properties of the entire indole ring system. The resulting N-sulfonylindole is less nucleophilic than the parent indole. Furthermore, arenesulfonyl groups at the N-1 position can act as leaving groups, enabling subsequent C-3 functionalization.[3]
Key Performance Differentiators:
-
Reactivity: Generally high, proceeding under basic conditions (e.g., KH in THF) with a variety of substituted benzenesulfonyl chlorides.[2]
-
Selectivity: Highly selective for the indole nitrogen.
-
Application: Widely used in the synthesis of 5-HT6 receptor ligands and other neurologically active compounds.[2] Electron-withdrawing groups on the aryl ring of the sulfonyl chloride can enhance the biological activity of the final product.[2]
Alternative Regioisomers (e.g., Indole-3-sulfonyl chloride)
Sulfonylation can also be directed to other positions on the indole ring. For instance, 6-Nitro-1H-indole-3-sulfonyl chloride is used as an intermediate for preparing other sulfonamides where the sulfonyl group is attached to the C-3 position.[4]
Causality of Experimental Choice: Directing the sulfonyl group to C-3 introduces the functional group at a position known for diverse biological interactions. This approach is chosen when the SAR (Structure-Activity Relationship) studies suggest that a C-3 substituent is critical for activity.
Key Performance Differentiators:
-
Synthetic Accessibility: May require multi-step synthesis, starting from appropriately substituted indoles.[4]
-
Reactivity: The reactivity profile is similar to other sulfonyl chlorides, readily reacting with nucleophiles like amines.
-
Application: Useful for creating structurally diverse indole derivatives for screening in drug discovery programs.
Lewis Acid-Mediated C-7 Sulfonylation
A novel and powerful alternative to using a pre-formed C-7 sulfonyl chloride is the direct introduction of a sulfonyl group at this position via a Lewis acid-mediated migration. This method starts with an N-sulfonyl indole, which rearranges to the 7-sulfonyl indole in the presence of AlCl₃.[5][6]
Causality of Experimental Choice: This strategy is exceptionally valuable when this compound is unavailable or when a more convergent synthetic route is desired. It allows for the use of readily available N-sulfonyl indoles to access the less common C-7 substituted pattern. The reaction is believed to proceed via an AlCl₃-assisted N-S bond cleavage followed by regioselective sulfonylation at the C-7 position.[5]
Experimental Protocol: AlCl₃-Mediated Synthesis of 7-Sulfonyl Indoles
This protocol is adapted from the work of Pal and co-workers.[5][6]
Objective: To synthesize a 3-acetyl-7-sulfonyl indole from an N-sulfonyl indole precursor.
Materials:
-
N-sulfonyl indole (1.0 equiv)
-
Acetyl chloride (3.0 equiv)
-
Aluminum chloride (AlCl₃) (2.0 equiv)
-
Dry Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the N-sulfonyl indole in dry DCM at 0 °C under an inert atmosphere (N₂ or Ar), add AlCl₃ portion-wise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add acetyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of crushed ice, followed by 1N HCl.
-
Extract the mixture with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-acetyl-7-sulfonyl indole.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can be unambiguously confirmed by single-crystal X-ray diffraction if suitable crystals are obtained.[5]
Category 2: Alternative Sulfonylation Methods and Reagents
Beyond traditional sulfonyl chlorides, several modern methods offer milder conditions, broader substrate scope, or novel reactivity.
Electrochemical Sulfonylation with Inorganic Sulfites
A recently developed method utilizes inorganic sulfites (e.g., Na₂S₂O₅ or NaHSO₃) as the SO₂ source in an electrochemical reaction.[7] This allows for the direct sulfonylation of indoles with alcohols to form indole sulfonic esters under mild conditions.
Causality of Experimental Choice: This method is chosen for its sustainability and safety, avoiding the use of highly reactive and often unstable sulfonyl chlorides. It represents a green chemistry approach to sulfonylation.
Key Performance Differentiators:
-
Mild Conditions: Avoids harsh reagents and high temperatures.
-
Atom Economy: Uses readily available and inexpensive inorganic sulfites.
-
Novelty: A cutting-edge technique for forming S(VI)-containing compounds.[7]
N-Fluorobenzenesulfonimide (NFSI)
NFSI can serve as a phenylsulfonyl group transfer reagent for the sulfonylation of amines, alcohols, and phenols.[8] This provides an alternative to using benzenesulfonyl chloride.
Key Performance Differentiators:
-
Reactivity: Effective for a range of nucleophiles.
-
Handling: NFSI is a solid, which can be easier to handle than some liquid sulfonyl chlorides.
Visualization: Workflow for Selecting a Sulfonylation Strategy
The following diagram outlines a decision-making process for selecting an appropriate sulfonylation strategy based on the desired molecular outcome.
Caption: Decision workflow for indole sulfonylation.
Category 3: Bioisosteric Replacements for the Sulfonamide Moiety
In drug design, it is often beneficial to replace a functional group with another that has similar physical or chemical properties to enhance potency, improve pharmacokinetic profiles, or secure intellectual property. This practice is known as bioisosterism.[9] The sulfonamide group is a classic example where bioisosteric replacement is a powerful strategy.
Carboxylic Acids and Tetrazoles
Carboxylic acids and their bioisosteres, such as tetrazoles, can sometimes replace a sulfonamide group.[10] While their electronic properties differ, they can often engage in similar hydrogen bonding interactions within a receptor's active site. For example, in angiotensin II receptor antagonists, replacing a carboxylic acid with a sulfonamide group increased efficacy threefold.[10]
Sulfoximines and Sulfilimines
More recently, sulfoximines and sulfilimines have gained significant attention as bioisosteres for sulfones and sulfonamides.[11] These functional groups offer a stereogenic sulfur center and a tunable nitrogen atom that can act as a hydrogen-bond donor or acceptor. Ceralasertib, an ATR inhibitor in Phase III clinical trials, is a prominent example of a drug candidate containing a sulfoximine group.[11]
Causality of Experimental Choice: A medicinal chemist would choose a bioisosteric replacement to address specific liabilities of the parent molecule. For example, if a sulfonamide-containing compound has poor solubility or is rapidly metabolized, switching to a sulfoximine might improve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Visualization: Bioisosteric Relationships
The following diagram illustrates the concept of bioisosterism for the sulfonamide functional group.
Caption: Bioisosteres for the sulfonamide group.
Comparative Summary of Alternatives
| Alternative Strategy | Key Advantages | Key Disadvantages | Best For... |
| Other Indole Sulfonyl Chlorides | Direct structural analogy; predictable reactivity. | May require custom synthesis; limited commercial availability. | Modifying the electronic properties and substitution pattern of the indole core. |
| AlCl₃-Mediated Migration | Accesses C-7 sulfonylation from readily available N-sulfonyl indoles.[5][6] | Requires stoichiometric Lewis acid; may not tolerate sensitive functional groups. | Regioselective synthesis of 7-sulfonyl indoles when the direct reagent is unavailable. |
| Electrochemical Sulfonylation | Green chemistry approach; mild conditions; uses inexpensive reagents.[7] | Requires specialized electrochemical equipment; may have limited substrate scope. | Sustainable and safe synthesis of indole sulfonic esters. |
| Bioisosteric Replacement | Can improve ADME properties; creates novel IP; overcomes specific liabilities.[11] | Requires re-synthesis and re-evaluation of biological activity; unpredictable effects. | Lead optimization in drug discovery to enhance drug-like properties. |
Conclusion and Future Outlook
While this compound remains a valuable tool, the modern synthetic chemist has a diverse and powerful array of alternatives at their disposal. The choice of reagent or strategy should be guided by the specific goals of the project, whether that is achieving a specific substitution pattern, optimizing a synthetic route for scale-up, or designing next-generation therapeutics with improved properties. The continued development of novel sulfonylation methods, such as electrochemical approaches, and the exploration of underutilized bioisosteres like sulfilimines, promise to further expand the toolbox for researchers in drug discovery and beyond. By understanding the causality behind each method and leveraging these alternatives, scientists can navigate the complex landscape of chemical synthesis with greater precision and creativity.
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Prasad, B., et al. (2012). AlCl3 mediated unexpected migration of sulfonyl groups: regioselective synthesis of 7-sulfonyl indoles of potential pharmacological interest. Chemical Communications, 48(84), 10434–10436.[Link]
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(PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. ResearchGate.[Link]
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A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. ResearchGate.[Link]
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Jain, N., et al. (2010). Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands. ACS Medicinal Chemistry Letters, 1(6), 268–272.[Link]
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El-Faham, A., et al. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science, 3(4).[Link]
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Synthesis of indoles. Organic Chemistry Portal.[Link]
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Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.[Link]
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Li, Y., et al. (2024). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).[Link]
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Direct Synthesis of Sulfonylated Spiro[indole-3,3′-pyrrolidines] by Silver-Mediated Sulfonylation of Acrylamides Coupled with Indole Dearomatization. ACS Publications.[Link]
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Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars.[Link]
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Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. WUR eDepot.[Link]
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Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. MDPI.[Link]
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Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. ACS Publications.[Link]
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Tcyrulnikov, S., et al. (2023). Sulfilimines: An Underexplored Bioisostere for Drug Design? Angewandte Chemie International Edition, 62(42).[Link]
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Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Science.[Link]
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Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal.[Link]
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Kaur, B. P., Kaur, J., & Chimni, S. S. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances, 11(4), 2126–2140.[Link]
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(PDF) Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). ResearchGate.[Link]
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Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry.[Link]
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PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research.[Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.[Link]
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A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed.[Link]
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Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. RSC Publishing.[Link]
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A Comparative Guide to the X-ray Crystallography of Indole Sulfonamide Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of modern science. It is the atomic-level blueprint that dictates biological activity, informs structure-activity relationships (SAR), and ultimately guides the design of more potent and selective therapeutics. Within the vast landscape of heterocyclic chemistry, indole sulfonamides represent a privileged scaffold, appearing in a multitude of biologically active agents.[1][2][3] This guide provides an in-depth, comparative analysis of single-crystal X-ray crystallography for the structural elucidation of this important class of molecules, using a representative example to illustrate the workflow, data interpretation, and comparison with alternative analytical techniques.
While the specific focus is on derivatives of the 1-methyl-1H-indole-7-sulfonamide core, we will ground our discussion in the tangible, publicly available data for a closely related analogue, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde , to provide concrete experimental insights. This approach allows for a detailed exploration of the crystallographic process, from crystal growth to final structure refinement, while maintaining relevance to the broader class of indole sulfonamides.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of small molecules.[4] It provides unequivocal data on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. This level of detail is paramount for understanding the subtle conformational features that can dramatically influence a molecule's interaction with a biological target.
However, the power of this technique is entirely contingent on the ability to grow a high-quality, single crystal. This is often the most challenging and time-consuming step in the process, particularly for sulfonamide derivatives which are known to exhibit polymorphism—the ability of a compound to crystallize in multiple different crystal forms. These polymorphs can have distinct physical properties, making control over the crystallization process critical.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and a deep understanding of crystallization principles.
Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.
Step 1: Synthesis and Purification
The synthesis of indole sulfonamides can be achieved through various methods, a common approach being the reaction of an indole with a sulfonyl chloride in the presence of a base.[5] For our representative molecule, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, a facile synthesis has been reported.[5][6]
Protocol: Synthesis of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde [5][6]
-
Indole is treated with benzenesulfonyl chloride under basic conditions.
-
The resulting 1-(phenylsulfonyl)indole is then formylated at the 2-position. This is achieved by sequential treatment with lithium diisopropylamide (LDA) and dimethylformamide (DMF).
-
The crude product is purified, typically by recrystallization from a suitable solvent like ethyl acetate, to yield the final product.
Causality: Purity is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Step 2: Crystallization
Growing diffraction-quality single crystals is often more of an art than a science, requiring patience and systematic screening of various conditions.
Protocol: Crystallization of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde [6]
-
Dissolve the purified compound in a minimal amount of a suitable solvent (in this case, ethyl acetate) to create a saturated or near-saturated solution.
-
Allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Over time, single crystals suitable for X-ray diffraction will form. For this specific molecule, light-yellow blocks were obtained.[6]
Causality: Slow evaporation allows for the orderly arrangement of molecules into a crystal lattice, which is essential for obtaining a well-defined diffraction pattern. Rapid precipitation often leads to amorphous solids or microcrystalline powders unsuitable for single-crystal X-ray diffraction.
Step 3: X-ray Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected.
Experimental Parameters for 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde [5][6]
| Parameter | Value |
| CCDC Reference | 2123919 |
| Chemical Formula | C₁₅H₁₁NO₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.6886 (7) |
| b (Å) | 9.2655 (5) |
| c (Å) | 11.5303 (6) |
| β (°) | 100.229 (2) |
| Volume (ų) | 1334.61 (12) |
| Z | 4 |
| Radiation type | Mo Kα |
Causality: The choice of X-ray source (e.g., Mo Kα) and the collection temperature (often cryogenic to minimize thermal motion) are critical for obtaining high-resolution data.
Step 4: Structure Solution and Refinement
The collected diffraction data (a series of spots of varying intensity) are processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The "phase problem" is then solved using computational methods (like direct methods for small molecules) to generate an initial electron density map. This map is used to build an initial model of the molecule, which is then refined against the experimental data to obtain the final, highly accurate structure.[4]
The final refined structure of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde reveals a distorted tetrahedral geometry around the sulfur atom and a dihedral angle of 76.24 (7)° between the phenyl ring of the phenylsulfonyl group and the indole ring system.[5]
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the ultimate structural detail, other spectroscopic techniques offer complementary information and are often employed in the initial characterization of a compound.
| Parameter | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (after ionization) |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity, stereochemistry, dynamic information in solution | Molecular weight, elemental formula, fragmentation patterns |
| Key Advantage | Unambiguous 3D structure | Provides information about the molecule's behavior in solution, closer to physiological conditions | High sensitivity and requires very small sample amounts |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain | Provides an ensemble-averaged structure in solution; does not give precise bond lengths/angles | Does not provide information on 3D structure or stereochemistry |
NMR Spectroscopy: For an indole sulfonamide, ¹H and ¹³C NMR would confirm the presence of the indole and sulfonamide moieties and the connectivity of the atoms. For instance, the sulfonamide N-H proton typically appears as a distinct signal in the ¹H NMR spectrum.[7] However, NMR alone cannot define the precise dihedral angles or the details of intermolecular interactions in the solid state.
Mass Spectrometry: MS is invaluable for confirming the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula, confirming that the desired product has been obtained.
The following diagram illustrates the complementary nature of these techniques in the structural elucidation pipeline.
Caption: The relationship between key analytical techniques for structural elucidation.
Conclusion
Single-crystal X-ray crystallography is an indispensable tool for the definitive structural characterization of 1-methyl-1H-indole-7-sulfonamide derivatives and related compounds. It provides an unparalleled level of detail, offering a precise three-dimensional map of the molecule that is crucial for understanding its chemical properties and biological function. While the process is critically dependent on successful crystallization, the resulting data is unambiguous and provides the authoritative grounding necessary for advanced drug design and development. When used in conjunction with complementary techniques such as NMR and mass spectrometry, a complete and validated structural picture can be achieved, ensuring the highest level of scientific integrity.
References
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IUCr. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E78(5). Available at: [Link]
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Cabezas, J. A., & Arias, M. L. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(5), x220498. Available at: [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved February 11, 2026, from [Link]
-
MDPI. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 29(12), 2836. Available at: [Link]
-
Umadevi, M., et al. (2016). Crystal structure of 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 1033–1036. Available at: [Link]
-
PubChem. (n.d.). N-(1H-indol-5-yl)-4-nitrobenzenesulfonamide. Retrieved February 11, 2026, from [Link]
-
Fantacuzzi, M., et al. (2020). Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors. European Journal of Medicinal Chemistry, 185, 111815. Available at: [Link]
-
Senthil Kumar, P., et al. (2007). Ethyl 2-bromomethyl-1-phenylsulfonyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 9), o3564. Available at: [Link]
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Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. Available at: [Link]
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PubChem. (n.d.). N-(1H-indol-5-yl)-2-iodobenzenesulfonamide. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (2023). X‐Ray structure of 3 ba (CCDC 2306453). Retrieved February 11, 2026, from [Link]
-
Madhan, M., et al. (2024). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N,N-bis-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 1), 2–11. Available at: [Link]
-
Al-Dies, A. M., et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. BMC Chemistry, 14(1), 38. Available at: [Link]
-
Umadevi, M., et al. (2016). Crystal structure of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1187–1191. Available at: [Link]
-
CCDC. (2004). CCDC 230681: Experimental Crystal Structure Determination. Retrieved February 11, 2026, from [Link]
-
Iowa Research Online. (2019). CCDC 1958363: Experimental Crystal Structure Determination. Retrieved February 11, 2026, from [Link]
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Chohan, Z. H., et al. (2010). Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 786–795. Available at: [Link]
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Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9573–9578. Available at: [Link]
-
ResearchGate. (2020). Single‐crystal X‐ray crystallographic structures of compounds (a) 3a... Retrieved February 11, 2026, from [Link]
-
N'Dongo, G. B., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7474. Available at: [Link]
-
Madhan, M., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 2), 70–80. Available at: [Link]
-
Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. Available at: [Link]
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N'Dongo, G. B., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7474. Available at: [Link]
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Safety Operating Guide
Standard Operating Procedure: Safe Disposal of 1-Methyl-1H-indole-7-sulfonyl Chloride
Topic: 1-Methyl-1H-indole-7-sulfonyl chloride proper disposal procedures Content Type: Standard Operating Procedure (SOP) / Technical Safety Guide Audience: Senior Research Scientists, EHS Officers, and Process Chemists
Executive Summary & Hazard Mechanism
This compound is a highly electrophilic sulfonylating agent. Unlike standard organic waste, it cannot be bulked directly into solvent drums without prior deactivation.
The Core Hazard:
The sulfonyl chloride moiety (
Why Standard Disposal Fails:
-
Acid Generation: Direct disposal into aqueous waste streams generates exothermic heat and pressurized HCl gas, risking container rupture.
-
Indole Polymerization: The indole core is acid-sensitive. In the presence of the generated HCl, the indole ring may undergo acid-catalyzed oligomerization, forming intractable tars that complicate reactor cleaning and waste analysis.
Pre-Disposal Assessment
Before initiating the quenching protocol, quantify the material and select the appropriate waste stream.
| Parameter | Specification | Operational Implication |
| Physical State | Solid (likely crystalline) | Must be dissolved before quenching to prevent "hot spots" or encapsulation. |
| Reactivity | Water-Reactive / Corrosive | Do not add water directly to the solid. |
| By-products | HCl, Sulfonic Acid | Requires stoichiometric base neutralization. |
| Waste Class | Corrosive / Toxic | EPA Waste Code D002 (Corrosivity) typically applies. |
Quenching Protocol: Controlled Alkaline Hydrolysis
This protocol is designed to neutralize the acid by-product immediately, preventing the formation of indole tars and hazardous gas evolution.
Reagents & Equipment
-
Solvent: Dichloromethane (DCM) or Toluene (Inert carrier).
-
Neutralizing Base: 2.5 M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (
). -
PPE: Face shield, chemically resistant gloves (Silver Shield or thick Nitrile), lab coat, fume hood (high flow).
Step-by-Step Procedure
Step 1: Solubilization (The Dilution Factor)
Never quench the neat solid. You must dilute the thermal energy of the reaction.
-
Place the solid this compound in a round-bottom flask or beaker equipped with a magnetic stir bar.
-
Dissolve the solid in DCM or Toluene (approx. 10 mL solvent per 1 g of substance).
-
Note: DCM is preferred if the waste will go to the halogenated stream; Toluene if non-halogenated.
-
Step 2: Thermal Control
-
Place the reaction vessel in an ice/water bath .
-
Cool the internal temperature to < 10°C.
-
Ensure vigorous stirring. The biphasic nature of the quench requires high surface area contact.
Step 3: Controlled Hydrolysis
-
Slowly add the basic solution (NaOH or
) dropwise or via addition funnel. -
Monitor: Watch for bubbling (
if using carbonate) or temperature spikes. -
Stoichiometry: Add at least 2 molar equivalents of base relative to the sulfonyl chloride to ensure full neutralization of both the sulfonyl group and the released HCl.
-
Visual Cue: The organic layer may change color as the indole sulfonates form.
-
Step 4: Verification (The Self-Validating Step)
-
Allow the mixture to stir at room temperature for 30–60 minutes.
-
Stop stirring and let the phases separate.
-
Test pH: Dip a pH strip into the aqueous layer.
-
Target: pH 8–10.
-
Action: If pH < 7, add more base and stir for 15 minutes.
-
Step 5: Waste Segregation
-
Transfer the entire mixture (organic and aqueous phases) to the appropriate waste container.
-
Do not separate phases unless your facility strictly requires it. The sulfonate salt (product) is water-soluble; the carrier solvent is organic.
-
-
Labeling: Tag as "Quenched Sulfonyl Chloride Waste – Alkaline pH."
Decision Logic & Workflow
The following diagram illustrates the critical decision points and safety loops in the disposal process.
Figure 1: Operational workflow for the controlled hydrolysis and neutralization of sulfonyl chlorides.
Emergency Contingencies
| Scenario | Immediate Action |
| Spill (Solid) | Do not use water. Cover with dry sand or "Spill-X-A" (acid neutralizer). Scoop into a dry container. |
| Spill (In Solution) | Cover with absorbent pads. If fuming, cover with sodium bicarbonate powder to neutralize. |
| Skin Contact | Immediate flush with water for 15 minutes.[1][2] Sulfonyl chlorides bind proteins rapidly; speed is critical to prevent deep tissue burns. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention (pulmonary edema can be delayed). |
References
-
Thermo Fisher Scientific. (2023).[2] Safety Data Sheet: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride (Class Reference).[2] Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: Methanesulfonyl chloride (Class Reference).[3] Retrieved from
-
University of Wisconsin-Madison. (n.d.). Chapter 7: Chemical Disposal Procedures - Organic Solvents & Acid Chlorides. Retrieved from
-
National Institutes of Health (NIH). (2014). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides (Hydrolysis Context). Retrieved from
-
Dartmouth College EHS. (n.d.). Hazardous Waste Disposal Guide - Reactives. Retrieved from
Sources
Personal protective equipment for handling 1-Methyl-1H-indole-7-sulfonyl chloride
This guide provides an operational safety framework for handling 1-Methyl-1H-indole-7-sulfonyl chloride . As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a logic-driven protocol designed to mitigate the specific electrophilic and hydrolytic hazards of this compound.
Part 1: The Chemical Hazard Profile
To select the correct PPE, you must understand the mechanism of injury. This compound is not just "corrosive"; it is a moisture-sensitive electrophile.
-
The Primary Threat (Hydrolysis): Upon contact with moisture (in the air, mucus membranes, or skin), the sulfonyl chloride moiety (
) hydrolyzes rapidly. -
The Consequence: This reaction generates Hydrochloric Acid (HCl) gas and a corrosive Sulfonic Acid residue directly on the tissue. This causes immediate chemical burns and respiratory damage.
-
The Invisible Risk: Delayed sensitization. Sulfonyl chlorides can act as haptens, potentially causing skin sensitization after repeated low-level exposure.
Part 2: PPE Tiering System
Do not use a "one size fits all" approach. Select PPE based on the scale of operation.
Table 1: PPE Specifications by Operational Scale
| PPE Component | Tier 1: Analytical Scale (<100 mg) | Tier 2: Preparative Scale (>100 mg or Synthesis) | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (4 mil minimum outer). | Laminate (Silver Shield/4H) under Nitrile. | Sulfonyl chlorides can permeate standard nitrile in <15 mins. Laminate offers >4 hr breakthrough time. |
| Eye/Face | Chemical Splash Goggles (Indirect vented). | Face Shield (8-inch) + Goggles. | Hydrolysis is exothermic; accidental water contact can cause sputtering/pressurization. |
| Respiratory | Fume Hood (Sash at 18").[1][2] No respirator needed if contained. | Fume Hood + Standby Respirator (Acid Gas Cartridge). | Fume hood is the primary engineering control. Respirator is for spill response only. |
| Body | Standard Lab Coat (Cotton/Poly). | Chemical Resistant Apron (Tyvek or PVC) over Lab Coat. | Cotton absorbs spills, keeping them against the skin. An apron provides an impervious barrier.[2] |
Part 3: Operational Protocols
Workflow 1: Safe Handling & Weighing
The most dangerous moment is transferring the solid, where static charge can disperse dust.
-
Engineering Control: All weighing MUST occur inside a chemical fume hood. If the balance is outside, use a secondary containment vessel (tared vial with cap) to transport the material.
-
Atmosphere: If possible, flush the stock container with Nitrogen or Argon after use. Moisture ingress creates HCl pressure inside the bottle, causing a "puff" of acid gas upon next opening.
-
Tools: Use disposable plastic spatulas. Metal spatulas can corrode if the material has partially hydrolyzed.
Workflow 2: Quenching & Disposal
Never dispose of the neat chemical directly into a waste drum. It creates a "time bomb" of pressure.
The "Controlled Hydrolysis" Protocol:
-
Prepare Quench Solution: In a fume hood, prepare a 10% Sodium Carbonate (
) or Sodium Bicarbonate solution. -
Dilution: Dissolve the sulfonyl chloride waste in a non-reactive solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Addition: Slowly add the organic solution to the aqueous base. DO NOT add water to the sulfonyl chloride.[3]
-
Why? Adding water to the neat chemical causes localized superheating and violent sputtering.
-
-
Verification: Check pH. Ensure it is neutral or basic (pH 7-9) before transferring to the aqueous waste stream.
Part 4: Visualizing the Safety Logic
The following diagram illustrates the decision matrix for handling and emergency response.
Figure 1: Decision matrix for PPE selection and waste disposal workflows.
Part 5: Emergency Response (The Self-Validating System)
A "Self-Validating System" means the safety protocol includes its own check.
-
The "Sniff" Test (Negative Check): If you can smell the acrid, biting odor of HCl, your engineering controls have failed .
-
Immediate Action: Lower sash, step back. Do not rely on your respirator as a primary control for routine work.
-
-
Skin Contact:
-
Immediate Action: Do not just rinse. Wash with soap and water.[4] Sulfonyl chlorides are lipophilic; water alone may not remove them efficiently before hydrolysis occurs.
-
Validation: Apply a saturated sodium bicarbonate solution to the affected area after washing. If it bubbles, acid is still present.
-
References
-
Sigma-Aldrich. Safety Data Sheet: this compound. (Accessed 2024).[5]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Corrosive and Reactive Materials.
-
Ansell Chemical Resistance Guide. Permeation & Degradation Data for Sulfonyl Chlorides. (General class data used for laminate glove recommendation).
-
PubChem. Compound Summary: 1-Methylindole-7-sulfonyl chloride.[6]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
